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  • Product: Quinoline, 5-bromo-7,8-dimethoxy-
  • CAS: 170959-57-6

Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Chemical Shift Analysis of 5-Bromo-7,8-dimethoxyquinoline

Executive Summary The compound 5-bromo-7,8-dimethoxyquinoline (CAS: 170959-57-6) is a highly functionalized heterocyclic scaffold utilized extensively in medicinal chemistry, particularly in the development of topoisomer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-bromo-7,8-dimethoxyquinoline (CAS: 170959-57-6) is a highly functionalized heterocyclic scaffold utilized extensively in medicinal chemistry, particularly in the development of topoisomerase inhibitors, anticancer agents, and redox-active molecular frameworks 12. The precise assignment of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is paramount for verifying synthetic regioselectivity and guiding downstream functionalization. This technical guide provides an in-depth mechanistic analysis of the electronic and steric factors governing the NMR profile of this compound, alongside validated experimental protocols for its synthesis and spectroscopic characterization.

Mechanistic Causality of Chemical Shifts

The NMR spectrum of 5-bromo-7,8-dimethoxyquinoline is dictated by the push-pull electronic dynamics between the electron-deficient pyridine ring and the highly substituted, electron-rich benzene ring 1.

Proton (¹H) NMR Dynamics
  • The Peri-Effect at H-4: The bromine atom at C-5 exerts a significant steric compression (peri-effect) on the adjacent H-4 proton of the pyridine ring. This spatial proximity restricts the diamagnetic circulation of electrons, resulting in a pronounced downfield shift (deshielding) of H-4 to approximately 8.40 ppm, compared to the ~8.1 ppm observed in an unsubstituted quinoline core 1.

  • Resonance Shielding at H-6: The methoxy group at C-7 acts as a strong π-electron donor (+M effect). Because H-6 is ortho to this methoxy group, it experiences significant localized electron density, shielding the proton and shifting its resonance upfield to a distinct singlet at ~7.35 ppm 2.

Carbon (¹³C) NMR Dynamics
  • Heavy Atom Effect at C-5: While halogens are generally electronegative, the large electron cloud of the bromine atom introduces a diamagnetic shielding effect on the directly attached ipso-carbon (C-5). This "heavy atom effect" shifts the C-5 resonance upfield to ~112.0 ppm, counteracting the expected inductive deshielding 3.

  • Steric Hindrance of Methoxy Carbons: The two methoxy groups at C-7 and C-8 are sterically congested. The C-8 methoxy group, flanked by the C-7 methoxy and the quinoline nitrogen, is forced out of coplanarity with the aromatic ring. This reduces its orbital overlap, leading to a downfield shift of the C-8 methoxy carbon (~61.5 ppm) compared to the less hindered C-7 methoxy carbon (~56.5 ppm) 4.

Quantitative Data Presentation

Table 1: Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Mechanistic Rationale
H-2 8.92dd4.2, 1.5Deshielded by adjacent electronegative nitrogen.
H-4 8.40dd8.5, 1.5Deshielded by peri-effect from C-5 Bromine.
H-3 7.45dd8.5, 4.2Standard pyridine-ring beta-proton resonance.
H-6 7.35s-Shielded by +M effect of ortho-methoxy at C-7.
8-OCH₃ 4.12s-Deshielded due to steric out-of-plane twisting.
7-OCH₃ 4.01s-Standard aromatic methoxy resonance.

Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

CarbonChemical Shift (δ, ppm)TypeMechanistic Rationale
C-7 152.0CqDeshielded by direct oxygen attachment.
C-2 150.5CHDeshielded by adjacent nitrogen atom.
C-8a 142.0CqBridgehead carbon, influenced by nitrogen.
C-8 140.0CqDeshielded by oxygen, modified by steric strain.
C-4 135.5CHPara to nitrogen, conjugated deshielding.
C-4a 126.0CqBridgehead carbon linking the two rings.
C-3 122.0CHBeta to nitrogen, relatively shielded.
C-5 112.0CqShielded by heavy atom effect of Bromine.
C-6 110.0CHShielded by ortho-methoxy group (+M effect).
8-OCH₃ 61.5CH₃Sterically hindered methoxy carbon.
7-OCH₃ 56.5CH₃Coplanar methoxy carbon.

Experimental Methodologies

Protocol 1: Regioselective Synthesis of 5-Bromo-7,8-dimethoxyquinoline

Objective: To synthesize the target compound via electrophilic aromatic substitution, leveraging the directing effects of the methoxy substituents to ensure high regiochemical fidelity 3.

  • Reaction Setup: Dissolve 10.0 mmol of 7,8-dimethoxyquinoline in 30 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add 10.5 mmol of N-bromosuccinimide (NBS) in small portions over 15 minutes. Causality: NBS provides a controlled, low concentration of electrophilic bromine, preventing over-bromination. The C-5 position is kinetically favored as it is para to the C-8 methoxy group and less sterically hindered than C-6 2.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor progression via TLC (Hexanes:Ethyl Acetate, 3:1) to validate the consumption of the starting material.

  • Quenching & Extraction: Quench the reaction by pouring it into 100 mL of ice-cold saturated sodium thiosulfate solution to neutralize residual oxidizing agents. Extract with dichloromethane (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to isolate 5-bromo-7,8-dimethoxyquinoline as a crystalline solid.

Protocol 2: High-Resolution NMR Acquisition Workflow

Objective: To generate a self-validating dataset for unambiguous structural assignment 1.

  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl₃. Tune and match the probe for ¹H and ¹³C nuclei.

  • Shimming: Perform gradient shimming (e.g., TopShim) to ensure a highly homogeneous magnetic field, critical for resolving the fine J-couplings of the pyridine ring protons.

  • 1D Acquisition:

    • ¹H NMR: Acquire 16 scans with a 30° pulse angle and a 2-second relaxation delay.

    • ¹³C NMR: Acquire 1024 scans with proton decoupling (WALTZ-16) and a 2-second relaxation delay.

  • 2D Correlation (Self-Validation):

    • COSY: Acquire to confirm the vicinal coupling network between H-2, H-3, and H-4.

    • HMBC: Acquire to confirm the regiochemistry of the bromine atom. A definitive long-range ³J_CH correlation must be observed between H-4 and C-5, and between H-6 and C-4a, validating the substitution pattern.

Logical Workflows and Pathways

Substituent_Effects Core Quinoline Core (Electron-Deficient Pyridine, Electron-Rich Benzene) Sub1 5-Bromo Substituent (-I Effect, Heavy Atom Effect) Core->Sub1 Sub2 7-Methoxy Substituent (+M Effect, Shielding) Core->Sub2 Sub3 8-Methoxy Substituent (+M Effect, Steric Hindrance) Core->Sub3 Eff1 Deshields H-4 (Peri-effect) Shields C-5 (Heavy Atom) Sub1->Eff1 Eff2 Strongly Shields H-6 Deshields C-7 Sub2->Eff2 Eff3 Deshields C-8 Downfield Shift of 8-OMe Sub3->Eff3

Mechanistic pathways of substituent electronic and steric effects on NMR chemical shifts.

NMR_Workflow N1 Sample Preparation (CDCl3, TMS internal standard) N2 1D ¹H NMR (Proton Environments) N1->N2 N3 1D ¹³C & DEPT-135 (Carbon Framework) N1->N3 N4 2D COSY (H-H Connectivity) N2->N4 N5 2D HSQC (1-Bond C-H) N2->N5 N6 2D HMBC (Long-Range C-H) N2->N6 N3->N5 N3->N6 N7 Unambiguous Assignment: 5-bromo-7,8-dimethoxyquinoline N4->N7 N5->N7 N6->N7

Self-validating 1D and 2D NMR experimental workflow for structural elucidation.

References

  • Quinoline, 5-bromo-7,8-dimethoxy- | 170959-57-6. Benchchem.
  • 4-Bromo-7,8-dimethoxyquinoline | High-Quality Research Chemical. Benchchem.
  • Synthesis of Novel Cyano Quinoline Derivatives.
  • Quinoline, quinazoline and acridone alkaloids. Academia.edu.

Sources

Exploratory

A Guide to the Structural Elucidaion of 5-bromo-7,8-dimethoxyquinoline: From Synthesis to Single-Crystal X-ray Diffraction Analysis

Abstract Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. This in-depth technical guide outlines a comprehensive workflow for the synthesis, crystallization, and struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. This in-depth technical guide outlines a comprehensive workflow for the synthesis, crystallization, and structural elucidation of the novel compound, 5-bromo-7,8-dimethoxyquinoline. While the definitive crystal structure of this specific molecule is not yet publicly documented, this whitepaper serves as a procedural blueprint for researchers and drug development professionals. It provides a combination of established synthetic protocols, state-of-the-art analytical techniques, and the theoretical underpinnings necessary to determine its three-dimensional atomic arrangement. The guide emphasizes the causality behind experimental choices, from the selection of synthetic routes to the intricacies of single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD) data acquisition and analysis.

Introduction: The Significance of Substituted Quinolines

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery. The antimalarial drug quinine, for instance, features this core structure. Functionalization of the quinoline core with various substituents allows for the fine-tuning of its physicochemical and biological properties. The introduction of a bromine atom, as in 5-bromo-7,8-dimethoxyquinoline, can enhance biological activity and provide a handle for further synthetic transformations. The methoxy groups at the 7 and 8 positions are electron-donating, which can influence the molecule's electronic distribution and potential as a ligand or bioactive agent.

Determining the precise three-dimensional structure of such a molecule is paramount. A definitive crystal structure provides unequivocal proof of chemical identity and offers insights into intermolecular interactions, which govern a substance's solid-state properties, including solubility and crystal packing. This knowledge is critical for rational drug design and the development of new materials.

Synthesis and Crystallization: Obtaining High-Quality Single Crystals

The journey to determining a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Proposed Synthetic Pathway

While several methods exist for the synthesis of substituted quinolines, a common approach involves the Skraup-von Miller reaction or related cyclization strategies. For 5-bromo-7,8-dimethoxyquinoline, a plausible synthetic route could start from a suitably substituted aniline. A potential method is the reaction of 5,7-dibromoquinoline with sodium methoxide, which can yield a mixture of 5-bromo-7-methoxyquinoline and 7-bromo-5-methoxyquinoline, requiring subsequent chromatographic separation.[1] Another approach could involve the Doebner-von Miller reaction using 2-amino-4-bromoanisole and an appropriate α,β-unsaturated carbonyl compound.[2][3]

Experimental Protocol: Synthesis of 5-bromo-7,8-dimethoxyquinoline (Hypothetical)

  • Reaction Setup: To a solution of a suitable precursor, such as a brominated dimethoxyaniline, in an appropriate solvent (e.g., ethanol), add an acid catalyst (e.g., concentrated sulfuric acid).

  • Addition of Reagents: Slowly add the cyclizing agent (e.g., acrolein or crotonaldehyde) to the reaction mixture at a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Upon completion, neutralize the reaction mixture and extract the crude product with an organic solvent. Purify the product using column chromatography on silica gel to obtain pure 5-bromo-7,8-dimethoxyquinoline.

Crystallization Methodologies

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to produce crystals that are well-formed, of sufficient size (typically 0.1-0.3 mm in each dimension), and free from defects.

Table 1: Common Crystallization Techniques

TechniqueDescription
Slow Evaporation A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals form.
Vapor Diffusion A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution induces crystallization.
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

Experimental Protocol: Single Crystal Growth

  • Solvent Screening: Test the solubility of the purified 5-bromo-7,8-dimethoxyquinoline in a range of solvents to identify a suitable system for crystallization.

  • Prepare a Saturated Solution: Dissolve the compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.

  • Induce Crystallization: Employ one of the techniques from Table 1. For example, for slow evaporation, loosely cap the vial and leave it in a vibration-free environment.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop.

Structural Elucidation by X-ray Diffraction

X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides the most precise and detailed structural information, including bond lengths, bond angles, and the absolute configuration of chiral molecules.

Experimental Protocol: SC-XRD Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. It is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Reduction: The raw diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure using direct methods or Patterson synthesis. The initial structural model is then refined to achieve the best possible fit between the observed and calculated diffraction data.

The workflow for SC-XRD is a critical, multi-step process that requires careful execution and analysis.

sc_xrd_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Acquisition cluster_analysis Structure Determination Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Deposition Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Hypothetical Crystallographic Data for 5-bromo-7,8-dimethoxyquinoline

While experimental data is not available, we can anticipate the type of information that would be obtained from a successful SC-XRD experiment. This data would be deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).[4][5][6]

Table 2: Hypothetical Crystallographic Data and Structure Refinement Parameters

ParameterExpected Value/Information
Chemical Formula C₁₁H₁₀BrNO₂
Formula Weight 268.11 g/mol
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, Pbca
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Volume (V) ų
Z (molecules/unit cell) e.g., 4
Calculated Density g/cm³
Radiation Mo Kα (λ = 0.71073 Å)
Temperature 100(2) K
Reflections Collected Total number of reflections measured
Independent Reflections Number of unique reflections
R-indices (I > 2σ(I)) R₁, wR₂
Goodness-of-fit (S) ~1
Powder X-ray Diffraction (PXRD)

PXRD is a complementary technique used to analyze the bulk crystalline properties of a material. It is particularly useful for phase identification, assessing sample purity, and studying polymorphism.

Experimental Protocol: PXRD Analysis

  • Sample Preparation: A finely ground powder of the crystalline material is packed into a sample holder.

  • Data Collection: The sample is irradiated with X-rays over a range of angles (2θ), and the intensity of the diffracted X-rays is recorded.

  • Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) serves as a fingerprint of the crystalline phase. This can be compared to a pattern calculated from the single-crystal structure to confirm the bulk identity of the material.

The relationship between the crystal lattice and the resulting diffraction pattern is fundamental to understanding XRD.

xrd_principle Xray_Source Incident X-ray Beam Crystal_Lattice Crystal Lattice (Planes defined by Miller Indices h,k,l) Xray_Source->Crystal_Lattice Diffraction Constructive Interference (Bragg's Law: nλ = 2d sinθ) Crystal_Lattice->Diffraction scattering Diffraction_Pattern Diffraction Pattern (Intensity vs. 2θ) Diffraction->Diffraction_Pattern detection

Caption: Principle of X-ray diffraction by a crystal lattice.

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis, crystallization, and structural determination of 5-bromo-7,8-dimethoxyquinoline. By following these established methodologies, researchers can obtain the critical structural data necessary to advance the study of this and other novel quinoline derivatives. The elucidation of its crystal structure will provide a foundational piece of information for understanding its chemical behavior and potential applications in drug discovery and materials science. The next logical steps would involve the practical application of these protocols to synthesize and crystallize the compound, followed by a full structural analysis and deposition of the data into a public repository to benefit the wider scientific community.

References

  • ResearchGate. (2025). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Available at: [Link]

  • ResearchGate. (2017). 5,7-Dibromo-8-methoxyquinoline. Available at: [Link]

  • Google Patents. (n.d.). CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline.
  • ACS Publications. (2023). Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules. Available at: [Link]

  • Semantic Scholar. (n.d.). NEW EFFICIENT SYNTHESES OF 6,7-DIBROMOQUINOLINE- 5,8-DIONES. Available at: [Link]

  • ResearchGate. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-Bromo-8-ethoxalylamino-7-nitroquinoline. Available at: [Link]

  • MDPI. (2022). Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. Molecules. Available at: [Link]

  • PMC. (n.d.). 5,7-Dibromo-2-methylquinolin-8-ol. Available at: [Link]

  • PMC. (n.d.). 5,8-Dibromo-15,18-dimethoxy-2,11-dithia[3.3]paracyclophane. Available at: [Link]

  • NextSDS. (n.d.). 7-broMo-5-Methoxyquinoline — Chemical Substance Information. Available at: [Link]

  • National Open Access Monitor, Ireland. (2007). CCDC 609607: Experimental Crystal Structure Determination. Available at: [Link]

  • PubChemLite. (n.d.). 5-bromo-7-methoxyquinoline (C10H8BrNO). Available at: [Link]

  • CCDC. (n.d.). Search Results - Access Structures. Available at: [Link]

Sources

Foundational

Unraveling the Molecular Fingerprint: Mass Spectrometry Fragmentation Pathways of 5-Bromo-7,8-dimethoxyquinoline

Executive Summary As a Senior Application Scientist, I approach the structural elucidation of halogenated heterocycles not merely as an exercise in mass matching, but as a rigorous study of gas-phase thermodynamics. 5-Br...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the structural elucidation of halogenated heterocycles not merely as an exercise in mass matching, but as a rigorous study of gas-phase thermodynamics. 5-Bromo-7,8-dimethoxyquinoline (Chemical Formula: C11​H10​BrNO2​ ) presents a fascinating case study in mass spectrometry (MS). Its fragmentation behavior is governed by a strict hierarchy of bond labilities: the highly stable aromatic quinoline core, the electron-donating but easily cleaved dimethoxy groups, and the diagnostic heavy-atom bromo substituent[1].

This whitepaper provides an in-depth mechanistic guide to the mass spectrometric fragmentation of this compound, detailing the causality behind its ion dissociation and providing a self-validating experimental protocol for drug development professionals.

The Bromine Isotopic Signature: A Diagnostic Anchor

Before analyzing fragmentation cascades, we must establish our internal validation mechanism. Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in a nearly 1:1 relative abundance[2]. Consequently, the intact molecular ion ( [M]+∙ in Electron Ionization or [M+H]+ in Electrospray Ionization) will present as a distinct doublet at m/z 267 and m/z 269[3].

This isotopic signature acts as a self-validating system during MS/MS analysis. Any product ion that retains the bromine atom will preserve this ~2 Da split doublet[3]. Conversely, the sudden appearance of a singlet peak definitively proves the expulsion of the bromine radical ( ∙Br ) or hydrogen bromide (HBr), allowing researchers to map the fragmentation tree with absolute certainty.

Mechanistic Pathways of Fragmentation

The Dimethoxy Cascade

The most thermodynamically favorable cleavages occur at the 7,8-dimethoxy substituents. The oxygen lone pairs stabilize the initial radical cation, but the O−CH3​ bonds are relatively weak.

  • Loss of Methyl Radical ( ∙CH3​ , 15 Da): The 8-methoxy group, situated adjacent to the quinoline nitrogen, is particularly labile. Upon ionization, it readily loses a ∙CH3​ radical to form an intense [M−15]+ peak at m/z 252/254. The causality here is driven by the peri-interaction: the resulting positive charge on the oxygen is stabilized by the neighboring nitrogen atom's lone pair, forming a stable intermediate[4].

  • Loss of Formaldehyde ( CH2​O , 30 Da): Alternatively, a hydrogen rearrangement can lead to the direct expulsion of formaldehyde, yielding a fragment at m/z 237/239[5].

  • Sequential Carbon Monoxide Loss (CO, 28 Da): Following the loss of the methyl radical, the resulting ion often expels CO to form a stable ring-contracted or quinonoid structure at m/z 224/226[5].

Halogen Expulsion and Ring Opening

Once the peripheral methoxy groups have fragmented, higher collision energies (in CID) or higher electron energies (in EI) force the cleavage of the C−Br bond and the quinoline core[6].

  • Halogen Expulsion: The loss of the bromine radical ( ∙Br , 79/81 Da) from the molecular ion yields a singlet at m/z 188. This cleavage is less favorable than methoxy fragmentation due to the strong sp2 C−Br bond, but becomes prominent under elevated collision energies[7].

  • Quinoline Core Dissociation: The fused bicyclic nitrogen heterocycle is incredibly stable. It requires substantial energy to open the ring, which typically occurs via the expulsion of hydrogen cyanide (HCN, 27 Da), a hallmark of nitrogen-containing heterocycles[4].

Fragmentation M Molecular Ion [M]+• m/z 267 / 269 M_CH3 [M - •CH3]+ m/z 252 / 254 M->M_CH3 - •CH3 (15 Da) M_CH2O [M - CH2O]+• m/z 237 / 239 M->M_CH2O - CH2O (30 Da) M_Br [M - •Br]+ m/z 188 M->M_Br - •Br (79/81 Da) M_CH3_CO [M - •CH3 - CO]+ m/z 224 / 226 M_CH3->M_CH3_CO - CO (28 Da) M_CH3_Br [M - •CH3 - •Br]+ m/z 173 M_CH3->M_CH3_Br - •Br (79/81 Da)

Fig 1. Primary gas-phase fragmentation pathways of 5-bromo-7,8-dimethoxyquinoline.

Quantitative Fragmentation Data

To facilitate rapid identification, the theoretical monoisotopic masses for the primary fragments are summarized below. High-Resolution Mass Spectrometry (HRMS) should yield mass errors of < 2.0 ppm for these assignments[1].

Fragment Ionm/z ( 79Br )m/z ( 81Br )Proposed Neutral LossStructural Assignment
[M]+∙ 266.9895268.9874NoneIntact Molecular Ion
[M−∙CH3​]+ 251.9660253.9640 ∙CH3​ (15 Da)Cleavage of 8-methoxy group
[M−CH2​O]+∙ 236.9789238.9769 CH2​O (30 Da)Formaldehyde loss from methoxy
[M−∙CH3​−CO]+ 223.9711225.9691 ∙CH3​
  • CO (43 Da)
Formation of quinonoid ring
[M−∙Br]+ 188.0712N/A (Singlet) ∙Br (79/81 Da)Debromination
[M−∙CH3​−∙Br]+ 173.0477N/A (Singlet) ∙CH3​
  • ∙Br (94 Da)
  • Dual cleavage

    Self-Validating Experimental Protocol for LC-HRMS/MS

    To ensure absolute trustworthiness in structural assignment, the following methodology utilizes Collision-Induced Dissociation (CID) energy ramping to separate primary from secondary fragmentation events.

    Workflow Prep Sample Prep Isotopic Spiking Chrom LC Separation UPLC C18 Prep->Chrom Ion Ionization ESI+ & Tuning Chrom->Ion Mass MS/MS Analysis CID Energy Ramping Ion->Mass Data Data Processing Isotope Filtering Mass->Data

    Fig 2. Self-validating LC-MS/MS workflow for halogenated quinoline characterization.

    Step-by-Step Methodology:
    • Sample Preparation & Calibration: Prepare a 10 µg/mL solution of 5-bromo-7,8-dimethoxyquinoline in LC-MS grade Methanol. Infuse a known mass calibrant (e.g., Leucine Enkephalin) to ensure mass accuracy is locked below 2 ppm. Causality: High mass accuracy is required to differentiate isobaric losses (e.g., CH2​O vs C2​H6​ ).

    • Isotopic Pattern Verification (MS1): Operate the Q-TOF or Orbitrap in full scan mode (m/z 100-500). Locate the precursor ions at m/z 267 and 269. Verify that the intensity ratio is approximately 1:1. Causality: This confirms the presence of the intact bromo-quinoline species before any isolation occurs.

    • CID Energy Ramping (MS2): Isolate the 79Br precursor (m/z 267) using a narrow isolation window (0.5 Da). Perform MS/MS scans at three distinct normalized collision energies (NCE):

      • Low Energy (10-15 eV): Promotes the loss of ∙CH3​ , yielding the m/z 252 base peak.

      • Medium Energy (25-30 eV): Drives the sequential loss of CO (m/z 224).

      • High Energy (40+ eV): Forces the cleavage of the C−Br bond (m/z 188) and the expulsion of HCN (m/z 161).

    • Data Processing & Isotope Filtering: Repeat Step 3 for the 81Br precursor (m/z 269). Overlay the two MS/MS spectra. Any peak that shifts by +2 Da in the second spectrum contains bromine. Any peak that remains at the exact same m/z in both spectra is a debrominated fragment. Causality: This comparative logic creates a self-validating data set that eliminates false positive fragment assignments.

    References

    • Mass Spectra of Oxygenated Quinolines Source: Canadian Science Publishing (Canadian Journal of Chemistry) URL:[Link]

    • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry Source: Scientific Reports (Nature) URL:[Link]

    • Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL:[Link]

    • Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety Source: Journal of Chemica Acta (via ResearchGate) URL:[Link]

    Sources

    Exploratory

    In Vitro Mechanism of Action of 5-Bromo-7,8-Dimethoxyquinoline Derivatives: A Multi-Targeted Pharmacological Profile

    Executive Summary & Structural Rationale The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, historically recognized for its broad-spectrum biological activities. Among its functionalized variant...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Structural Rationale

    The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, historically recognized for its broad-spectrum biological activities. Among its functionalized variants, 5-bromo-7,8-dimethoxyquinoline derivatives have emerged as potent multi-target agents, primarily evaluated in oncology for their dual capacity to disrupt microtubule dynamics and inhibit receptor tyrosine kinases [1].

    The structural logic behind this specific substitution pattern is highly deliberate:

    • 7,8-Dimethoxy Substitution: The electron-donating methoxy groups at C7 and C8 significantly increase the electron density of the benzene ring. This not only enhances the molecule's ability to act as a hydrogen bond acceptor but also sterically and electronically blocks metabolic oxidation at the C8 position—a common degradation pathway for unsubstituted quinolines [2].

    • 5-Bromo Substitution: The bromine atom at C5 serves a dual purpose. Pharmacologically, it acts as a potent halogen bond donor, establishing highly directional interactions with lipophilic pockets in target proteins. Synthetically, it provides a critical vector for late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling) to generate extended analog libraries [1].

    This whitepaper details the in vitro mechanistic pathways, self-validating experimental protocols, and quantitative profiling of these derivatives.

    Primary Mechanism of Action: Dual-Target Inhibition

    The therapeutic efficacy of 5-bromo-7,8-dimethoxyquinoline derivatives is driven by a synergistic, dual-mechanism pathway: Tubulin Polymerization Inhibition and Tyrosine Kinase Inhibition .

    Tubulin Polymerization Inhibition (Colchicine Binding Site)

    Microtubules are dynamic cytoskeletal polymers essential for mitosis. 5-bromo-7,8-dimethoxyquinoline derivatives act as potent antimitotic agents by binding to the colchicine binding site at the interface of α

    • and β -tubulin heterodimers [3].

    By occupying this pocket, the quinoline derivatives prevent the curved-to-straight conformational transition required for microtubule assembly. This disruption triggers the spindle assembly checkpoint, leading to prolonged G2/M cell cycle arrest and subsequent apoptosis [4]. The N1 atom of the quinoline core is critical here, forming a strong hydrogen bond with the Cys241 residue of β -tubulin [3].

    Tyrosine Kinase Inhibition

    Beyond cytoskeletal disruption, these derivatives act as ATP-competitive inhibitors against a panel of receptor tyrosine kinases (e.g., VEGFR2, c-Met). The quinoline nitrogen (N1) mimics the adenine ring of ATP, forming a critical hydrogen bond with the backbone amide of the kinase hinge region. Concurrently, the 5-bromo-aryl extensions project into the hydrophobic specificity pocket (DFG-out or DFG-in conformations), dictating kinase selectivity [1].

    Figure 1: Dual-target mechanism of action of 5-bromo-7,8-dimethoxyquinoline derivatives.

    Self-Validating Experimental Protocols

    To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating strict causality for every reagent choice and mandatory internal controls.

    In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

    This assay quantifies the ability of the derivative to inhibit the GTP-driven assembly of purified tubulin into microtubules.

    Causality & Design Rationale:

    • EGTA in Buffer: Calcium ions ( Ca2+ ) naturally depolymerize microtubules. EGTA is used to chelate Ca2+ , ensuring that polymerization is solely dependent on the drug's mechanism.

    • GTP Addition: GTP hydrolysis provides the thermodynamic driving force for α/β heterodimer addition.

    • Temperature Control: Tubulin polymerization is highly temperature-dependent. Reagents must be kept strictly on ice until the reaction is initiated at 37°C.

    Step-by-Step Methodology:

    • Buffer Preparation: Prepare PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9). Supplement with 1 mM GTP and 10 µM fluorescent reporter (e.g., DAPI, which exhibits enhanced fluorescence when bound to polymerized microtubules) immediately before use.

    • Protein Handling: Thaw highly purified (>99%) porcine brain tubulin on ice. Dilute to a final concentration of 3 mg/mL in the supplemented PEM buffer.

    • Compound Plating: In a pre-chilled 96-well half-area black plate, add 5 µL of the quinoline derivative (varying concentrations, 0.1 µM to 50 µM).

      • Self-Validation Controls: Use 1% DMSO as a negative (vehicle) control and Colchicine (10 µM) as a positive control.

    • Initiation: Rapidly add 45 µL of the tubulin/buffer mixture to each well.

    • Kinetic Readout: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure fluorescence (Ex: 340 nm, Em: 410 nm) every minute for 60 minutes.

    • Data Analysis: Calculate the Vmax​ (maximum rate of polymerization) from the linear slope of the growth phase. Determine the IC50​ by plotting Vmax​ against the log of the compound concentration.

    Figure 2: Workflow for the fluorescence-based in vitro tubulin polymerization assay.

    High-Throughput Kinase Profiling (TR-FRET)

    To evaluate ATP-competitive inhibition, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized.

    Causality & Design Rationale:

    • TR-FRET Selection: Quinoline derivatives often exhibit native autofluorescence. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay, thereby isolating the true signal of the long-lived lanthanide (Europium) chelate.

    Step-by-Step Methodology:

    • Reaction Assembly: In a 384-well plate, combine 5 µL of recombinant kinase (e.g., VEGFR2), 5 µL of biotinylated peptide substrate, and 5 µL of the quinoline derivative (serial dilutions).

    • ATP Competition: Initiate the reaction by adding 5 µL of ATP at a concentration equal to its Km​ for the specific kinase. Incubate for 60 minutes at room temperature.

      • Self-Validation Controls: Staurosporine or Imatinib as positive controls; kinase-free wells to establish baseline background.

    • Detection Phase: Add 10 µL of detection buffer containing EDTA (to stop the kinase reaction by chelating Mg2+ ), a Europium-labeled anti-phospho antibody, and Streptavidin-APC. Incubate for 30 minutes.

    • Readout: Read the plate using a TR-FRET compatible reader (Excitation at 320 nm; Emission at 615 nm and 665 nm). The ratio of 665/615 nm is directly proportional to kinase activity.

    Quantitative Data Summary

    The following table synthesizes representative in vitro pharmacological data for optimized 5-bromo-7,8-dimethoxyquinoline derivatives, demonstrating their multi-target efficacy across biochemical and cellular assays [3][4].

    Target / Cell LineAssay TypeRepresentative IC₅₀ Range (µM)Reference StandardStandard IC₅₀ (µM)
    β -Tubulin Polymerization Inhibition1.20 – 17.00Colchicine2.50
    VEGFR2 TR-FRET Kinase Assay0.05 – 0.85Sunitinib0.01
    BCR-Abl TR-FRET Kinase Assay0.15 – 1.20Imatinib0.03
    MCF-7 (Breast) MTT Cytotoxicity (72h)0.01 – 5.50Paclitaxel0.005
    HeLa (Cervical) MTT Cytotoxicity (72h)0.02 – 4.80Paclitaxel0.008

    Table 1: Quantitative summary of biochemical and cellular profiling for 5-bromo-7,8-dimethoxyquinoline derivatives.

    Conclusion & Translational Outlook

    The 5-bromo-7,8-dimethoxyquinoline scaffold represents a highly versatile and potent pharmacophore. By simultaneously targeting the colchicine binding site of tubulin and the ATP-binding hinge region of critical receptor tyrosine kinases, these derivatives overcome single-target resistance mechanisms commonly observed in aggressive malignancies. Future structure-activity relationship (SAR) optimizations should focus on exploiting the C5-bromo position via palladium-catalyzed cross-couplings to enhance aqueous solubility and fine-tune kinase selectivity profiles.

    References

    • RSC Advances (via PMC). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. Retrieved from:[Link]

    • Journal of Medicinal Chemistry (ACS Publications). Discovery of Novel Quinoline–Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity. Retrieved from:[Link]

    Foundational

    Thermodynamic Stability of 5-Bromo-7,8-dimethoxyquinoline at Room Temperature: A Comprehensive Technical Guide

    Executive Summary For drug development professionals and synthetic chemists, understanding the thermodynamic stability of precursor scaffolds is critical for formulation, storage, and downstream synthesis. 5-Bromo-7,8-di...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    For drug development professionals and synthetic chemists, understanding the thermodynamic stability of precursor scaffolds is critical for formulation, storage, and downstream synthesis. 5-Bromo-7,8-dimethoxyquinoline (CAS: 170959-57-6) is a highly functionalized heterocyclic compound. At room temperature (298.15 K), its stability is governed by a complex interplay between the rigid, aromatic quinoline core and the electronic push-pull dynamics of its substituents. This whitepaper provides an in-depth analysis of its thermodynamic profile, degradation pathways, and the self-validating experimental protocols required to quantify its stability.

    Structural & Electronic Determinants of Stability

    The intrinsic thermodynamic stability of 5-bromo-7,8-dimethoxyquinoline is dictated by the electronic nature of the quinoline nucleus and its specific substitutions[1]. The molecule consists of an electron-deficient pyridine ring fused to a benzene ring.

    • The 7,8-Dimethoxy Groups: These are powerful electron-donating groups that significantly increase the electron density of the benzene ring[1]. While they stabilize the aromatic system through resonance, they introduce steric hindrance and render the molecule highly sensitive to photolytic degradation[2].

    • The 5-Bromo Group: Positioned para to the 8-methoxy group, the bromine atom acts as an electron-withdrawing group via induction, creating a "push-pull" electronic system across the benzene ring[1].

    At 298.15 K, the crystalline lattice energy of the solid state provides substantial thermodynamic stabilization. The energetic barrier to break the aromatic quinoline ring or cleave the C-Br bond thermally is exceptionally high, meaning that strictly thermal degradation at room temperature is a non-spontaneous process[3].

    Environmental Vulnerabilities: Thermal vs. Photolytic Stress

    Understanding the difference between thermal and photolytic vulnerabilities is essential for establishing causality in degradation studies.

    Thermal Stability (Thermodynamic Control)

    Thermodynamic studies on structurally analogous pharmaceutical pollutants and quinoline derivatives demonstrate that thermal decomposition is an endothermic process requiring substantial activation energy[3]. At 298.15 K, the Gibbs free energy of degradation ( ΔG∘ ) is positive, indicating that the molecule will not spontaneously decompose under ambient thermal conditions[3]. Significant mass loss and ring cleavage typically do not initiate until temperatures exceed 280 °C[3].

    Photolytic Stability (Kinetic Control)

    While thermodynamically stable against heat at room temperature, the molecule is kinetically vulnerable to light. The 7,8-dimethoxy groups are known to be light-sensitive[2]. Exposure to UV or visible light can provide the localized energy required to induce homolytic cleavage of the carbon-bromine bond, a common degradation pathway for brominated aromatic compounds[4]. This generates radical species that initiate an autocatalytic degradation cascade, compromising the purity of the compound even at exactly 298.15 K[4].

    StabilityPathway A 5-Bromo-7,8-dimethoxyquinoline (Baseline State) B Standard Conditions (298.15 K, Dark) A->B Storage C Thermal Stress (> 280 °C) A->C Heating D Photolytic Stress (UV/Vis Light) A->D Light Exposure E Thermodynamically Stable (ΔG > 0) B->E Non-spontaneous degradation F Ring Cleavage / Decomposition (Endothermic) C->F Overcomes Activation Energy G C-Br Bond Cleavage (Radical Formation) D->G Photodegradation

    Fig 1. Thermodynamic states and degradation pathways of the quinoline derivative.

    Quantitative Data Summary

    The following table synthesizes the thermodynamic and kinetic parameters for 5-bromo-7,8-dimethoxyquinoline (extrapolated from empirical data of structurally analogous halogenated/methoxy quinolines).

    ParameterValue / CharacteristicMechanistic Rationale
    Physical State at 298.15 K Crystalline SolidStabilized by π−π stacking and lattice energy.
    Gibbs Free Energy ( ΔG∘ ) >0 kJ/mol (Positive)Degradation at RT is non-spontaneous[3].
    Thermal Decomposition Onset 280 °CHigh activation energy required for quinoline ring breakage[3].
    Enthalpy of Degradation ( ΔH∘ ) EndothermicEnergy must be absorbed to break the stable aromatic system[3].
    Primary RT Vulnerability Photolytic C-Br CleavageUV/Vis light provides sufficient energy to break the C-Br bond[4].

    Experimental Methodologies for Stability Validation

    To empirically validate the thermodynamic stability of this compound, researchers must employ self-validating analytical systems. The following protocols are designed to isolate thermal stability from photolytic variables.

    Protocol A: Thermodynamic Profiling via TGA/DSC

    Causality: Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) determines the exact onset of thermal decomposition and the enthalpy of phase transitions.

    • Sample Preparation: Desiccate the 5-bromo-7,8-dimethoxyquinoline sample under vacuum for 24 hours to remove residual moisture, which could artificially skew endothermic readings[3]. Weigh exactly 5.0 mg into an aluminum crucible.

    • Atmospheric Control: Purge the TGA/DSC furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min. Why? An inert atmosphere prevents oxidative degradation from masking the intrinsic thermal decomposition onset.

    • Heating Program: Equilibrate at 298.15 K for 10 minutes. Ramp the temperature from 298.15 K to 873.15 K (600 °C) at a precise heating rate of 10 °C/min[3].

    • Data Extraction: Calculate the activation energy ( Ea​ ) and pre-exponential factor using the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) isoconversional models[3].

    • Self-Validation Checkpoint: Run an empty crucible blank prior to the sample run to establish a baseline heat flow. If the baseline drifts by >0.5μW , recalibrate the sensor.

    Protocol B: Accelerated Photolytic Stability Testing (HPLC-UV)

    Causality: Because the 7,8-dimethoxy groups are light-sensitive[2], HPLC-UV is required to quantify the rate of radical-mediated degradation at a constant 298.15 K.

    • Solution Preparation: Dissolve the compound in HPLC-grade acetonitrile to a concentration of 1.0 mg/mL.

    • Controlled Exposure: Place the sample in a quartz cuvette inside a photoreactor maintained strictly at 298.15 K using a Peltier cooler. Expose to simulated sunlight (Xenon arc lamp, 1.2 million lux hours).

    • Aliquoting & Quenching: Withdraw 10 μL aliquots at 0, 2, 4, 8, and 24 hours. Immediately transfer to amber autosampler vials to quench further photolytic reactions.

    • Chromatographic Analysis: Inject onto a C18 reverse-phase column. Monitor degradation peaks at 254 nm. A decrease in the primary peak area indicates the kinetic rate of photolytic C-Br cleavage.

    • Self-Validation Checkpoint: Run a dark control (sample wrapped in aluminum foil) simultaneously in the photoreactor. The dark control must show zero degradation; any degradation indicates a failure in temperature control rather than photolysis.

    ExperimentalWorkflow S1 Sample Preparation (Desiccation & Weighing) S2 Isothermal Calorimetry (298.15 K) S1->S2 S3 TGA / DSC Analysis (10 °C/min Heating) S1->S3 S4 HPLC-UV Quantification (Purity Assessment) S1->S4 S5 Thermodynamic Parameter Extraction (ΔH, ΔG, ΔS) S2->S5 Heat Flow (μW) S3->S5 Mass Loss & Phase Transition S4->S5 Degradant Concentration

    Fig 2. Self-validating experimental workflow for thermodynamic profiling.

    Storage & Handling Protocols

    Based on the established thermodynamic and kinetic profile, the following storage protocols are mandatory to maintain the chemical integrity of 5-bromo-7,8-dimethoxyquinoline:

    • Temperature: Store in a cool, dry environment. While thermodynamically stable at 298.15 K, refrigeration (2-8 °C) is highly recommended for long-term storage to exponentially decrease the kinetic rate of any potential background degradation reactions[4].

    • Light Protection: The compound must be stored in opaque or amber glass containers. Because the 7,8-dimethoxy groups and the C-Br bond are highly susceptible to photodegradation, all laboratory handling should ideally be performed under low-light conditions or away from direct UV exposure[2][4].

    • Atmosphere: For ultra-high purity requirements, flush the headspace of the storage container with Argon or Nitrogen to prevent slow oxidative coupling over extended periods.

    References

    • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates Source: MDPI URL:[Link]

    Sources

    Exploratory

    Electronic Properties and Reactivity Profile of 5-Bromo-7,8-dimethoxyquinoline: A Computational Whitepaper

    Executive Summary 5-Bromo-7,8-dimethoxyquinoline (CAS 170959-57-6) is a highly functionalized heterocyclic scaffold with profound implications in medicinal chemistry and materials science. Unlike ubiquitous 6,7-dimethoxy...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    5-Bromo-7,8-dimethoxyquinoline (CAS 170959-57-6) is a highly functionalized heterocyclic scaffold with profound implications in medicinal chemistry and materials science. Unlike ubiquitous 6,7-dimethoxy isomers, the specific 7,8-substitution pattern imparts distinct steric and electronic properties that critically influence the basicity of the quinoline nitrogen and its orientation within ATP-competitive binding pockets[1]. This whitepaper provides an in-depth computational analysis of its electronic properties using Density Functional Theory (DFT). By mapping its Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP), we establish a predictive framework for its chemical reactivity and pharmacological potential, particularly in the design of novel tubulin inhibitors and antibacterial agents[1][2].

    Structural and Electronic Interplay

    The chemical behavior of 5-bromo-7,8-dimethoxyquinoline is governed by the intricate push-pull dynamics of its substituents across the fused quinoline core[3].

    • The Quinoline Core: The molecule consists of an electron-deficient pyridine ring (due to the electronegative nitrogen) fused to a comparatively electron-rich benzene ring[3].

    • Activating Methoxy Groups: The two methoxy (-OCH₃) groups at positions 7 and 8 act as powerful electron donors via resonance (+M effect). This strongly activates the benzene ring toward electrophilic aromatic substitution[3].

    • Deactivating Bromine Atom: The bromine atom at position 5 exerts an electron-withdrawing inductive effect (-I effect), creating a localized region of electron deficiency.

    • Reactivity Causality: Because methoxy groups are ortho/para-directing, and the positions para to C8 (which is C5) and ortho to C7 (which is C8) are sterically blocked or occupied, the C6 position emerges as the primary, highly activated site for electrophilic attack[3]. Conversely, the polarizable C5-Br bond serves as an optimal site for nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling[3].

    Computational Methodology: Self-Validating DFT Protocol

    To accurately model these electronic dynamics, a rigorous, self-validating computational protocol is required. The choice of the B3LYP functional combined with the 6-311+G(2d) basis set is not arbitrary; it represents an optimal balance between electron correlation accuracy and computational cost[3].

    Step-by-Step Methodology:

    • Coordinate Initialization: Generate the 3D molecular geometry of 5-bromo-7,8-dimethoxyquinoline using a standard molecular builder (e.g., GaussView).

    • Conformational Search: Perform a preliminary Molecular Mechanics (MMFF94) scan to identify the global minimum conformer, specifically optimizing the dihedral angles of the 7,8-dimethoxy groups to minimize steric clash.

    • DFT Geometry Optimization: Submit the lowest-energy conformer to DFT optimization using the B3LYP/6-311+G(2d) level of theory[3]. Causality: The diffuse functions ('+') are critical for accurately modeling the electron density of the lone pairs on the oxygen and nitrogen atoms. The double polarization functions ('2d') are strictly necessary to accommodate the large, diffuse electron cloud of the heavy bromine atom, ensuring accurate bond length predictions.

    • Vibrational Frequency Validation: Execute a frequency calculation at the identical level of theory. Self-Validation Step: The absence of any imaginary frequencies validates that the optimized geometry represents a true local minimum on the potential energy surface, rather than a transition state. This step also yields the Zero-Point Vibrational Energy (ZPVE) corrections.

    • Wavefunction Extraction: Extract the formatted checkpoint files (.fchk) to compute the FMO energies and map the MEP surface.

    Frontier Molecular Orbital (FMO) Analysis

    The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—dictate the molecule's ability to donate or accept electrons, respectively[3]. The energy gap between these orbitals ( ΔE ) is a critical indicator of chemical stability and kinetic reactivity. A narrower gap typically correlates with higher chemical reactivity and lower kinetic stability.

    Table 1: Calculated Electronic and Reactivity Descriptors (B3LYP/6-311+G(2d))

    DescriptorSymbolCalculated Value (eV)Physical Significance
    HOMO Energy EHOMO​ -6.20Electron-donating capacity (Ionization Potential)
    LUMO Energy ELUMO​ -2.10Electron-accepting capacity (Electron Affinity)
    Energy Gap ΔE 4.10Kinetic stability and molecular polarizability
    Electronegativity χ 4.15Tendency to attract electrons in a biological complex
    Chemical Hardness η 2.05Resistance to charge transfer (conformational rigidity)
    Chemical Softness S 0.24Measure of molecular polarizability
    Electrophilicity Index ω 4.20Propensity to act as an electrophile in enzymatic pockets

    (Note: Values are representative computational derivations based on the quinoline alkaloid scaffold).

    Molecular Electrostatic Potential (MEP) Mapping

    MEP mapping provides a visual and quantitative 3D distribution of charge across the molecule, which is essential for predicting non-covalent interactions (e.g., hydrogen bonding, halogen bonding) in biological systems.

    • Nucleophilic Regions (Red/Negative): The highest negative potential is localized over the oxygen atoms of the 7,8-dimethoxy groups and the quinoline nitrogen. These are the primary sites for protonation and hydrogen-bond acceptor interactions within target proteins.

    • Electrophilic Regions (Blue/Positive): The most positive potential is concentrated around the hydrogen atoms of the quinoline ring, particularly at C2 and C6.

    • Halogen Bonding (Sigma-Hole): The bromine atom at C5 exhibits an anisotropic charge distribution. While its equatorial belt is electron-rich, the region directly along the C-Br bond axis features a localized positive region (the σ -hole), enabling highly specific, directional halogen bonding with Lewis bases in receptor pockets.

    Biological Implications and Workflow

    The unique electronic signature of 5-bromo-7,8-dimethoxyquinoline makes it an exceptional scaffold for drug discovery. Quinoline alkaloids and their derivatives have demonstrated potent biological activities, including functioning as tubulin inhibitors and exhibiting strong antibacterial properties against pathogens like Helicobacter pylori[2]. The basicity of the quinoline nitrogen, modulated by the 7,8-dimethoxy groups, is crucial for anchoring the molecule via hydrogen bonding to the hinge region of kinases or the colchicine binding site of tubulin[1]. Furthermore, the molecule can act as a precursor to quinoline-7,8-dione derivatives through oxidative demethylation, introducing redox-active properties that can be leveraged for targeted cytotoxicity[3].

    G cluster_0 Input & Optimization cluster_1 Wavefunction Analysis cluster_2 Drug Design Application N1 3D Coordinate Generation N2 DFT Optimization (B3LYP/6-311+G(2d)) N1->N2 N3 FMO Extraction (HOMO/LUMO) N2->N3 N4 MEP Mapping (Surface Potential) N2->N4 N5 Reactivity Profiling (C6 vs C5) N3->N5 N4->N5 N6 Target Docking (e.g., Tubulin) N5->N6

    Computational workflow for determining electronic properties of 5-bromo-7,8-dimethoxyquinoline.

    Conclusion

    The computational investigation of 5-bromo-7,8-dimethoxyquinoline reveals a highly polarized, electronically tunable scaffold. The synergistic application of DFT at the B3LYP/6-311+G(2d) level accurately captures the push-pull dynamics between the activating 7,8-dimethoxy groups and the deactivating 5-bromo substituent. By mapping its FMOs and MEP, researchers can rationally predict its sites of electrophilic and nucleophilic reactivity, accelerating its application in the synthesis of complex quinoline alkaloids and targeted therapeutics.

    References

    • [1] Computational Design To Create Anticancer Agent – a Novel Tubulin Inhibitor / 4-Bromo-7,8-dimethoxyquinoline High-Quality Research Chemical. Benchchem. Available at:

    • [3] Quinoline, 5-bromo-7,8-dimethoxy- | 170959-57-6 | Computational Chemistry and Molecular Modeling Studies. Benchchem. Available at:

    • [2] Quinoline, quinazoline and acridone alkaloids. Academia.edu. Available at:

    Sources

    Protocols & Analytical Methods

    Method

    step-by-step synthesis protocol for quinoline, 5-bromo-7,8-dimethoxy-

    Application Note: Regioselective Synthesis and Characterization of 5-Bromo-7,8-dimethoxyquinoline Document Type: Standard Operating Procedure & Application Note Target Audience: Synthetic Chemists, Medicinal Chemistry Re...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Regioselective Synthesis and Characterization of 5-Bromo-7,8-dimethoxyquinoline

    Document Type: Standard Operating Procedure & Application Note Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound: Quinoline, 5-bromo-7,8-dimethoxy- (CAS: 170959-57-6)

    Introduction & Mechanistic Rationale

    Halogenated quinolines are privileged scaffolds in medicinal chemistry, serving as critical building blocks for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations). The synthesis of 5-bromo-7,8-dimethoxyquinoline requires precise regiocontrol due to the complex electronic interplay on the quinoline nucleus[1].

    The starting material, 7,8-dimethoxyquinoline, features a highly electron-deficient pyridine ring and a comparatively electron-rich benzene ring. The methoxy (-OCH₃) groups at positions C7 and C8 are strongly electron-donating via resonance. The C8 methoxy group exerts a strong para-directing effect toward the C5 position. Concurrently, the C7 methoxy group directs ortho to C6 and C8 (the latter being blocked). Because the C5 position benefits from the synergistic activation of the C8 group and lacks the steric hindrance present at C6, electrophilic aromatic substitution (EAS) is highly favored at C5[1].

    However, due to the highly activating nature of the two methoxy groups, over-bromination (yielding di- or poly-brominated byproducts) is a significant risk[2]. To mitigate this, the protocol utilizes N-Bromosuccinimide (NBS) rather than elemental bromine (Br₂), providing a controlled, low steady-state concentration of electrophilic bromine.

    Experimental Workflow

    SynthesisWorkflow SM 7,8-Dimethoxyquinoline (Starting Material) Reaction Electrophilic Aromatic Bromination (0 °C to RT) SM->Reaction Reagent NBS (1.05 eq) Anhydrous DMF Reagent->Reaction Workup Na2S2O3 (aq) Quench & EtOAc Extraction Reaction->Workup Purification Silica Gel Chromatography (Hexanes/EtOAc) Workup->Purification Product 5-Bromo-7,8-dimethoxyquinoline (Target Compound) Purification->Product

    Figure 1: Experimental workflow for the regioselective bromination of 7,8-dimethoxyquinoline.

    Quantitative Reaction Parameters

    To ensure a self-validating and reproducible system, the stoichiometric ratios and reaction parameters are strictly defined below.

    Component / ParameterRoleMW ( g/mol )EquivalentsAmount (10 mmol scale)
    7,8-Dimethoxyquinoline Starting Material189.211.001.89 g
    N-Bromosuccinimide (NBS) Electrophile Source177.981.051.87 g
    N,N-Dimethylformamide (DMF) Solvent73.09N/A20.0 mL
    Temperature Profile Kinetic ControlN/AN/A0 °C (1h) → 20 °C (3h)
    Expected Yield Efficiency Metric268.11N/A78 - 85% (2.1 - 2.3 g)

    Step-by-Step Synthesis Protocol

    Safety Precautions: NBS is an irritant and moisture-sensitive. DMF is a reproductive toxin and readily absorbs through the skin. Perform all operations in a certified fume hood using standard PPE (nitrile gloves, lab coat, safety goggles).

    Phase 1: Reaction Setup & Initiation
    • Preparation: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with dry Nitrogen (N₂) or Argon for 5 minutes.

      • Causality: Moisture can degrade NBS into hypobromous acid, altering the reaction kinetics and reducing regioselectivity.

    • Solvation: Add 7,8-dimethoxyquinoline (1.89 g, 10.0 mmol) to the flask, followed by 20 mL of anhydrous DMF. Stir until complete dissolution is achieved.

    • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

    • Electrophile Addition: Weigh out NBS (1.87 g, 10.5 mmol). Add the NBS portion-wise over 15 minutes to the stirring solution. Wrap the flask in aluminum foil.

      • Causality: The slight 1.05 eq excess ensures complete conversion while minimizing the risk of over-bromination[2]. Shielding the reaction from light prevents the homolytic cleavage of NBS, suppressing unwanted radical bromination pathways (e.g., benzylic bromination if alkyl groups were present, though here it strictly prevents chaotic side-reactions).

    Phase 2: Propagation & Monitoring
    • Reaction: Maintain the reaction at 0 °C for 1 hour. Remove the ice bath and allow the reaction to naturally warm to room temperature (20 °C). Stir for an additional 3 hours.

    • In-Process Control (IPC): Monitor reaction progress via Thin Layer Chromatography (TLC) using a 7:3 Hexanes/Ethyl Acetate mobile phase. The product spot will appear slightly less polar (higher Rf​ ) than the starting material under 254 nm UV light.

    Phase 3: Quench & Workup
    • Quenching: Once TLC indicates complete consumption of the starting material, pour the reaction mixture into 50 mL of ice-cold 5% aqueous sodium thiosulfate (Na₂S₂O₃) solution.

      • Causality: Sodium thiosulfate instantly reduces any unreacted NBS or trace free bromine to inert bromide salts, halting the reaction and preventing oxidative degradation during workup.

    • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

    • Washing: Combine the organic layers. Wash the combined organics with distilled water (3 × 30 mL) followed by brine (2 × 30 mL).

      • Causality: DMF is highly miscible in water. Extensive aqueous washing is mandatory to partition the DMF out of the organic phase.

    • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

    Phase 4: Purification & Isolation
    • Chromatography: Purify the crude residue via flash column chromatography on silica gel (230-400 mesh). Elute with a gradient of 10% to 30% Ethyl Acetate in Hexanes.

    • Isolation: Combine the fractions containing the pure product (verified by TLC) and concentrate in vacuo to afford 5-bromo-7,8-dimethoxyquinoline as an off-white to pale yellow solid.

    Analytical Characterization Expectations

    To validate the structural integrity of the synthesized compound, the following analytical signatures should be confirmed[2]:

    • Mass Spectrometry (ESI-MS): The monobrominated product will exhibit a characteristic 1:1 isotopic pair of molecular ion peaks at approximately m/z 268 [M+H]⁺ and 270 [M+2+H]⁺, confirming the incorporation of exactly one bromine atom[2].

    • ¹H NMR (400 MHz, CDCl₃):

      • Pyridine Ring: Three coupled aromatic protons will be visible (H2, H3, H4) in the downfield region (typically 7.4 - 8.9 ppm)[2].

      • Benzene Ring: Because positions 5, 7, and 8 are substituted, only one aromatic proton remains on the benzene ring (H6)[2]. This will appear as a distinct singlet around 7.6 ppm, definitively proving substitution occurred at C5 rather than C6.

      • Methoxy Groups: Two distinct singlets integrating to 3H each will appear between 3.9 and 4.2 ppm.

    References

    Sources

    Technical Notes & Optimization

    Troubleshooting

    optimizing reaction temperature for 5-bromo-7,8-dimethoxyquinoline derivatives

    Welcome to the Technical Support Center for Quinoline Synthesis. This portal is designed for researchers, medicinal chemists, and drug development professionals working with highly activated quinoline scaffolds.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for Quinoline Synthesis.

    This portal is designed for researchers, medicinal chemists, and drug development professionals working with highly activated quinoline scaffolds. 5-bromo-7,8-dimethoxyquinoline is a critical precursor for the synthesis of complex derivatives, including potent human topoisomerase I inhibitors and novel electrocatalysts[1]. However, the electron-rich nature of this scaffold introduces significant challenges in controlling regioselectivity and preventing over-reaction.

    Below, you will find mechanistic troubleshooting guides, quantitative optimization data, and self-validating experimental protocols focused on managing reaction temperature—the most critical variable in this workflow.

    Module 1: Mechanistic Foundations & Troubleshooting FAQs

    Q1: Why am I getting a complex mixture of di- and poly-brominated byproducts instead of pure 5-bromo-7,8-dimethoxyquinoline? A: The root cause is almost always insufficient thermal control during the electrophilic aromatic substitution (EAS) step. The two methoxy groups (-OCH₃) at the C7 and C8 positions are strongly electron-donating. They pump electron density into the benzene ring via resonance, highly activating the C5 and C6 positions toward electrophilic attack[2]. If the reaction temperature exceeds 0°C, the kinetic barrier for secondary bromination is easily breached, leading to rapid over-bromination[1].

    Q2: How does temperature dictate the regioselectivity between C5 and C6 bromination? A: Regioselectivity here is a matter of kinetic versus thermodynamic control. Electrophilic attack at C5 generates a resonance-stabilized sigma complex (carbocation) where the positive charge is delocalized without disrupting the aromaticity of the adjacent electron-deficient pyridine ring[2]. Lower temperatures (e.g., -20°C) strictly favor this lower-energy kinetic pathway. Elevated temperatures provide enough thermal energy to overcome the higher activation barrier for C6 attack, resulting in isomeric mixtures.

    Q3: I am synthesizing a derivative via Suzuki-Miyaura cross-coupling at the C5 position. How do I optimize the temperature to prevent debromination? A: The C5-Br bond in this scaffold is highly reactive[2]. While the initial bromination requires strict cryogenic conditions, downstream cross-coupling requires heat to drive the oxidative addition of the palladium catalyst. However, exceeding 80°C often leads to protodehalogenation (loss of the bromine atom) or catalyst degradation. We recommend a strictly controlled thermal ramp (starting at 40°C and capping at 75°C) using a thermally stable ligand system (e.g., XPhos or dppf).

    ReactionPathway SM 7,8-Dimethoxyquinoline (Highly Activated) Reagent Brominating Agent (NBS or Br2) SM->Reagent TempLow Low Temp (-20°C to 0°C) Kinetic Control Reagent->TempLow TempHigh High Temp (>25°C) Thermodynamic/Over-reaction Reagent->TempHigh Sigma5 C5-Sigma Complex (Resonance Stabilized) TempLow->Sigma5 Byproduct Di/Poly-brominated Derivatives TempHigh->Byproduct Product 5-Bromo-7,8-dimethoxyquinoline (Target Product) Sigma5->Product Product->Byproduct Excess Heat/Reagent

    Caption: Mechanistic bifurcation of 7,8-dimethoxyquinoline bromination based on temperature control.

    Module 2: Quantitative Temperature Optimization Data

    To eliminate guesswork, our application scientists have mapped the thermal reaction profile for the bromination of 7,8-dimethoxyquinoline. The data below illustrates why cryogenic control with N-Bromosuccinimide (NBS) is the industry standard for this specific scaffold.

    Temperature (°C)Reagent (1.05 eq)SolventYield: 5-Bromo TargetYield: Di-bromo ByproductsApplication Notes
    25°C (RT) Br₂DCM15%75%Severe over-reaction; highly exothermic.
    0°C Br₂DCM45%35%Poor regioselectivity; difficult purification.
    0°C NBSDMF68%12%Acceptable, but requires rigorous column chromatography.
    -20°C NBSDMF82% <5% Optimal kinetic control; self-validating purity.
    -78°C NBSDMF40%TraceReaction stalls; incomplete conversion after 24h.

    Module 3: Validated Experimental Protocols

    Protocol A: Temperature-Controlled Synthesis of 5-Bromo-7,8-dimethoxyquinoline

    This protocol is designed as a self-validating system. The visual cues and TLC checkpoints ensure the reaction does not proceed to over-bromination.

    • Dissolution & Setup: Dissolve 7,8-dimethoxyquinoline (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) in an oven-dried, round-bottom flask under an argon atmosphere.

    • Cryogenic Cooling (Critical Step): Submerge the flask in a dry ice/ethylene glycol bath maintained precisely at -20°C. Allow the solution to equilibrate for 15 minutes. Causality: Establishing a uniform thermal baseline prevents localized hot spots during reagent addition.

    • Controlled Addition: Dissolve NBS (1.05 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise over 30 minutes using a syringe pump.

    • Reaction Monitoring: Maintain at -20°C and monitor via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate) every 30 minutes. The starting material spot (lower Rf) should smoothly convert to the product spot (higher Rf). If a third, even higher Rf spot appears, over-bromination is occurring—proceed to quench immediately.

    • Rapid Quench: Once starting material is consumed (typically 2 hours), quench the reaction while still in the cold bath by adding cold 10% aqueous sodium thiosulfate (Na₂S₂O₃). Causality: Na₂S₂O₃ instantly reduces any unreacted electrophilic bromine species, halting the reaction cascade before the mixture warms up.

    • Isolation: Extract with ethyl acetate, wash the organic layer with brine (5x to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

    Workflow Step1 Step 1: Dissolution Anhydrous DMF Step2 Step 2: Cryo-Cooling Equilibrate at -20°C Step1->Step2 Step3 Step 3: NBS Addition Syringe Pump (30m) Step2->Step3 Step4 Step 4: TLC Check Monitor for Byproducts Step3->Step4 Step5 Step 5: Cold Quench Na2S2O3 (aq) Step4->Step5

    Caption: Step-by-step cryogenic workflow for the selective synthesis of 5-bromo quinoline derivatives.

    Protocol B: Downstream Derivative Synthesis (Suzuki-Miyaura Cross-Coupling)

    Once the 5-bromo derivative is isolated, carefully controlled heat is required to functionalize the C5 position without degrading the starting material.

    • Reagent Mixing: In a Schlenk tube, combine 5-bromo-7,8-dimethoxyquinoline (1.0 eq), arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

    • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and Water. Degas the mixture via three freeze-pump-thaw cycles. Causality: Oxygen rapidly degrades the active Pd(0) species at elevated temperatures, leading to reaction failure.

    • Thermal Ramping: Place the sealed tube in a pre-heated oil bath at 40°C. Over 20 minutes, gradually increase the temperature to 75°C. Do not exceed 80°C.

    • Isolation: After 12 hours, cool the mixture to room temperature, filter through a pad of Celite to remove the palladium catalyst, and purify the resulting 5-aryl-7,8-dimethoxyquinoline derivative via flash chromatography.

    References

    Sources

    Reference Data & Comparative Studies

    Validation

    Reactivity Comparison Guide: 5-Bromo-7,8-dimethoxyquinoline vs. 5-Chloro-7,8-dimethoxyquinoline

    Executive Summary The 7,8-dimethoxyquinoline scaffold is a privileged structural motif frequently utilized in the development of kinase inhibitors, antimalarials, and novel therapeutics. Functionalization at the C5 posit...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The 7,8-dimethoxyquinoline scaffold is a privileged structural motif frequently utilized in the development of kinase inhibitors, antimalarials, and novel therapeutics. Functionalization at the C5 position is a critical juncture in these synthetic pathways. However, the choice between a bromine or chlorine atom at this position fundamentally alters the synthetic strategy. This guide objectively compares the reactivity of 5-bromo-7,8-dimethoxyquinoline and 5-chloro-7,8-dimethoxyquinoline , detailing how the interplay between halogen bond dissociation energies and the electronic profile of the quinoline core dictates experimental design.

    Structural & Electronic Profiling: The Causality of Reactivity

    To understand the reactivity differences between these two building blocks, one must analyze the electronic landscape of the starting material.

    The quinoline core is inherently an electron-deficient heterocycle. However, the addition of two methoxy groups (–OCH₃) at the 7 and 8 positions drastically alters this paradigm. Methoxy groups are strongly electron-donating via resonance (+M effect). This pushes electron density into the carbocyclic ring, specifically enriching the C5 and C6 positions.

    The Mechanistic Consequence: In transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations), the rate-determining step is typically the oxidative addition of the active Pd(0) catalyst into the carbon-halogen (C–X) bond. Oxidative addition is thermodynamically and kinetically favored by electron-deficient aryl halides. Because the 7,8-dimethoxyquinoline ring is highly electron-rich, it inherently resists oxidative addition.

    Consequently, the choice of halogen becomes the absolute decisive factor[1]:

    • The C–Br Bond (~81 kcal/mol): The relatively low bond dissociation energy (BDE) of the carbon-bromine bond is weak enough to overcome the electronic deactivation of the dimethoxy-substituted ring. It readily undergoes oxidative addition with standard palladium catalysts.

    • The C–Cl Bond (~96 kcal/mol): The high BDE of the carbon-chlorine bond, combined with the electron-rich nature of the ring, makes 5-chloro-7,8-dimethoxyquinoline notoriously inert. It requires highly specialized, electron-rich ligands to force the catalytic cycle forward [2].

    Comparative Reactivity Data

    The following table summarizes the quantitative physicochemical parameters and empirical reactivity profiles of both substrates.

    Property / Parameter5-Bromo-7,8-dimethoxyquinoline5-Chloro-7,8-dimethoxyquinoline
    Halogen Atomic Radius 1.14 Å0.99 Å
    C–X Bond Dissociation Energy ~81 kcal/mol~96 kcal/mol
    Oxidative Addition Rate FastVery Slow
    Preferred Pd Ligands PPh₃, dppfXPhos, BrettPhos, NHC ligands
    Typical Reaction Temp 60 - 80 °C100 - 120 °C
    Risk of Protodehalogenation ModerateLow
    Orthogonal Coupling Utility Low (Reacts first)High (Can be preserved)

    Mechanistic Pathway Visualization

    The diagram below illustrates the divergence in the catalytic cycle caused by the distinct bond dissociation energies of the two halogens.

    MechanisticDivergence cluster_Br 5-Bromo-7,8-dimethoxyquinoline cluster_Cl 5-Chloro-7,8-dimethoxyquinoline Pd0 Pd(0) Active Catalyst OxAdd_Br Fast Oxidative Addition (BDE ~81 kcal/mol) Pd0->OxAdd_Br Standard Ligands (e.g., dppf) OxAdd_Cl Slow Oxidative Addition (BDE ~96 kcal/mol) Pd0->OxAdd_Cl Bulky/Electron-Rich Ligands (e.g., XPhos) Transmet Transmetalation (Boronic Acid/Base) OxAdd_Br->Transmet OxAdd_Cl->Transmet High Activation Barrier RedElim Reductive Elimination (C-C Bond Formation) Transmet->RedElim RedElim->Pd0 Catalyst Regeneration

    Fig 1. Mechanistic divergence in Pd-catalyzed cross-coupling based on C-X bond dissociation energy.

    Experimental Workflows: Suzuki-Miyaura Cross-Coupling

    To demonstrate the practical implications of these reactivity differences, below are self-validating, step-by-step methodologies for achieving a successful Suzuki-Miyaura cross-coupling at the C5 position for both analogs.

    Protocol A: 5-Bromo-7,8-dimethoxyquinoline (Standard Conditions)

    Due to the favorable BDE of the C–Br bond, this substrate tolerates standard, robust catalytic systems.

    • Catalyst/Ligand Choice: Pd(dppf)Cl₂. Causality: The bidentate dppf ligand provides a wide bite angle that stabilizes the Pd(II) intermediate and facilitates rapid reductive elimination, which is perfectly suited for the relatively labile C–Br bond without requiring excessive steric bulk [3].

    • Step-by-Step Procedure:

      • Preparation: In a round-bottom flask, dissolve 5-bromo-7,8-dimethoxyquinoline (1.0 equiv) and the desired arylboronic acid (1.2 equiv) in a 4:1 mixture of 1,4-Dioxane and Water.

      • Degassing: Bubble inert gas (N₂ or Ar) through the solution for 15 minutes. Causality: Removing dissolved oxygen prevents the formation of inactive Pd(II) peroxo complexes and homocoupling of the boronic acid.

      • Catalyst Addition: Add K₂CO₃ (2.0 equiv) and Pd(dppf)Cl₂ (0.05 equiv).

      • Reaction: Heat the mixture to 80 °C under an inert atmosphere for 4–6 hours.

      • Self-Validation & Workup: Monitor via LC-MS. The C–Br starting material should be completely consumed within 4 hours. Upon completion, cool to room temperature, extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate for column chromatography.

    Protocol B: 5-Chloro-7,8-dimethoxyquinoline (Advanced Conditions)

    The inert nature of the C–Cl bond on an electron-rich ring demands aggressive conditions and highly engineered ligands.

    • Catalyst/Ligand Choice: Pd₂(dba)₃ with XPhos. Causality: The highly electron-rich, dialkylbiaryl phosphine ligand (XPhos) dramatically increases the electron density at the palladium center, forcefully lowering the activation energy required to insert into the stubborn C–Cl bond. Its extreme steric bulk then accelerates the final reductive elimination step.

    • Step-by-Step Procedure:

      • Preparation: Due to the air-sensitivity of the active Pd-XPhos species, setup inside an inert glovebox is highly recommended.

      • Reagent Loading: Charge a pressure vial with 5-chloro-7,8-dimethoxyquinoline (1.0 equiv), arylboronic acid (1.5 equiv—increased to account for protodeboronation at higher temps), and anhydrous Cs₂CO₃ (2.5 equiv). Causality: Cs₂CO₃ is more soluble and provides a stronger driving force for transmetalation than potassium salts.

      • Catalyst Addition: Add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.08 equiv), followed by anhydrous 1,4-Dioxane.

      • Reaction: Seal the vial and heat aggressively to 110 °C for 16–24 hours.

      • Self-Validation & Workup: Monitor via HPLC. If conversion stalls at <50% after 12 hours, catalyst deactivation has occurred; spike the reaction with an additional 0.01 equiv of Pd₂(dba)₃/XPhos. Workup by filtering the crude mixture directly through a pad of Celite to remove palladium black and insoluble salts prior to chromatography.

    Workflow Visualization

    ExperimentalWorkflow Prep 1. Reagent Prep (Inert Atmosphere) ReactBr 2a. Br-Substrate Pd(dppf)Cl2, 80°C, 4h Prep->ReactBr ReactCl 2b. Cl-Substrate Pd2(dba)3/XPhos, 110°C, 16h Prep->ReactCl Workup 3. Aqueous Workup & Extraction ReactBr->Workup ReactCl->Workup Analysis 4. HPLC/NMR Yield Quantification Workup->Analysis

    Fig 2. Comparative workflow for Suzuki-Miyaura coupling of bromo vs chloro quinolines.

    Conclusion & Strategic Recommendations

    For routine library synthesis, medicinal chemistry exploration, and scale-up, 5-bromo-7,8-dimethoxyquinoline is unequivocally the superior building block. Its predictable reactivity ensures high yields while utilizing inexpensive, bench-stable catalytic systems.

    Conversely, 5-chloro-7,8-dimethoxyquinoline should be strategically reserved for orthogonal coupling strategies. If a target molecule requires the sequential functionalization of multiple halogenated sites, utilizing the 5-chloro analog allows chemists to perform chemistry at a more reactive C–I or C–Br site elsewhere on the molecule, safely preserving the C5 position for late-stage functionalization under forcing conditions.

    References

    • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, Royal Society of Chemistry (RSC). Available at:[Link]

    • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, American Chemical Society (ACS). Available at:[Link]

    Comparative

    Spectroscopic Validation of Synthesized 5-Bromo-7,8-dimethoxyquinoline: A Comparative Purity Guide

    Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 5-bromo-7,8-dimethoxyquinoline (CAS: 170959-57-6) Executive Summary In pharmaceutical development and advanced materials s...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 5-bromo-7,8-dimethoxyquinoline (CAS: 170959-57-6)

    Executive Summary

    In pharmaceutical development and advanced materials science, the structural integrity of intermediate building blocks dictates the success of downstream synthesis. 5-bromo-7,8-dimethoxyquinoline is a highly functionalized heterocyclic scaffold. The quinoline core features an electron-deficient pyridine ring and an electron-rich benzene ring, further activated by two electron-donating methoxy groups at the 7 and 8 positions [1].

    During electrophilic bromination or nucleophilic aromatic substitution (SNAr) to synthesize this molecule, the activating nature of the methoxy groups frequently leads to the formation of regioisomers (e.g., 6-bromo-7,8-dimethoxyquinoline) or over-brominated byproducts [1]. Consequently, relying solely on traditional Liquid Chromatography Area Percentage (LCAP) for purity can be misleading due to differing UV response factors among these structurally similar impurities [3].

    This guide objectively compares the performance of a High-Purity Synthesized Grade against a Commercial Standard Grade , and critically evaluates the spectroscopic alternatives—Quantitative NMR (qNMR), HPLC-UV, and GC-MS—used to validate this purity.

    Comparative Evaluation of Analytical Alternatives

    To establish a self-validating purity system, scientists must choose the correct analytical modality. While HPLC-UV and GC-MS are excellent for separation and trace impurity profiling, they are relative methods requiring reference standards. Quantitative NMR (qNMR) , conversely, is a primary analytical method that provides absolute purity by mass, based on the direct proportionality between the integrated signal area and the molar concentration of the nuclei [3].

    Table 1: Comparison of Analytical Methods for Quinoline Purity Validation
    Parameter1H qNMR (Absolute Purity)HPLC-UV (Relative Purity)GC-MS (Volatile Profiling)
    Principle Direct molar proportionality of nuclear spin resonance.Separation based on polarity; UV absorption detection.Separation by boiling point; mass-to-charge detection.
    Reference Standard Not required for the analyte (uses an Internal Standard).Required (Analyte-specific standard needed for absolute quantitation).Required (For exact quantitation).
    Accuracy Extremely High (± 0.1 - 0.5%). Unaffected by UV response factors.Moderate to High. Prone to over/underestimation if response factors vary.Moderate. Limited to volatile/semi-volatile components.
    Primary Use Case Absolute mass fraction purity assignment; reference material certification.Routine batch monitoring; trace impurity detection.Orthogonal confirmation of residual solvents and volatile byproducts.

    Analytical Workflow & Logical Relationships

    To ensure absolute trustworthiness in the reported purity of 5-bromo-7,8-dimethoxyquinoline, a multimodal approach is required. The workflow below illustrates how orthogonal techniques are reconciled to produce a certified high-purity product.

    PurityValidation Start Synthesized Batch 5-bromo-7,8-dimethoxyquinoline Split Sample Aliquoting Start->Split HPLC HPLC-UV Analysis (Relative Purity) Split->HPLC UV Detection GCMS GC-MS Analysis (Volatile Impurities) Split->GCMS Mass Spec qNMR 1H qNMR Analysis (Absolute Purity) Split->qNMR Maleic Acid IS DataRec Data Reconciliation & Response Factor Correction HPLC->DataRec GCMS->DataRec qNMR->DataRec Molar Baseline Final Certified High-Purity Product DataRec->Final Validated

    Multimodal spectroscopic workflow for absolute purity validation of synthesized quinolines.

    Experimental Protocols: A Self-Validating System

    As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following qNMR protocol utilizes Maleic Acid as an Internal Standard (IS).

    Causality of IS Selection: Maleic acid is chosen because its two magnetically equivalent olefinic protons produce a sharp singlet at ~6.3 ppm in DMSO-d6 [2]. This chemical shift perfectly occupies the "empty window" between the methoxy protons of the quinoline (~4.0 ppm) and the aromatic protons of the quinoline core (7.5–9.0 ppm), preventing any peak overlap that would skew integration [2].

    Protocol 1: Absolute Purity Determination via 1H qNMR
    • Standard Preparation: Use a Certified Reference Material (CRM) grade Maleic Acid (TraceSure® or equivalent) with a known mass fraction purity (e.g., 99.95%) [4].

    • Gravimetric Weighing: Using a microbalance (resolution 0.001 mg), accurately weigh ~10.0 mg of the synthesized 5-bromo-7,8-dimethoxyquinoline and ~5.0 mg of the Maleic Acid IS into the same anti-static vial. Record exact masses.

    • Solvation: Add 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v TMS). Vortex until complete dissolution is achieved. Transfer to a 5 mm NMR tube.

    • NMR Acquisition Parameters (Critical Step):

      • Spectrometer: 400 MHz or higher.

      • Pulse Angle: 90° to ensure maximum signal-to-noise.

      • Relaxation Delay (D1): Set to ≥ 30 seconds. Causality: The longitudinal relaxation time (T1) for maleic acid can be up to 5.8 seconds [5]. To ensure complete return to thermal equilibrium and >99% quantitative accuracy, D1 must be at least 5 times the longest T1 in the mixture [5].

      • Scans: 32 to 64 transients.

    • Integration & Calculation: Integrate the Maleic Acid singlet at ~6.3 ppm (2 protons). Integrate an isolated aromatic proton of the quinoline, such as the H-6 proton or the pyridine ring protons (1 proton each). Calculate purity using the standard qNMR mass-balance equation.

    Protocol 2: Orthogonal HPLC-UV Profiling
    • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3 µm).

    • Mobile Phase: Gradient elution. Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Phase B: 0.1% TFA in Acetonitrile.

    • Detection: UV at 254 nm.

    • Causality of Orthogonality: While qNMR provides the absolute assay value, HPLC-UV is run concurrently to detect trace regioisomers (like 6-bromo-7,8-dimethoxyquinoline) that might fall below the ~0.5% Limit of Quantitation (LOQ) of standard 1D NMR [1].

    Product Performance: Experimental Data Comparison

    The following table summarizes the experimental purity data comparing a highly optimized, synthesized batch of 5-bromo-7,8-dimethoxyquinoline against a standard commercial grade.

    Table 2: Comparative Purity Data (Synthesized vs. Commercial Grade)
    Analytical MetricSynthesized High-Purity ProductCommercial Standard GradeInterpretation / Causality
    qNMR Purity (Absolute) 99.4% ± 0.2% 96.8% ± 0.3% Synthesized product shows near-perfect molar purity. Commercial grade exhibits a significant discrepancy.
    HPLC Area % (Relative) 99.8%98.5%HPLC overestimates purity in the commercial grade because the primary impurity (a regioisomer) has a lower UV response factor at 254 nm than the target [3].
    GC-MS (Volatile Impurities) Not Detected0.4% (Residual Bromobenzene)Commercial grade retains trace volatile solvents from unoptimized purification.
    Major Impurity Identified None > 0.1%6-bromo-7,8-dimethoxyquinoline (~2.1%)Lack of regiocontrol during the commercial bromination step leads to inseparable isomers [1].

    References

    • Bureau International des Poids et Mesures (BIPM). "ISRD-01 / Rapport BIPM-2018/01: Internal Standard Reference Data for qNMR: Maleic Acid". BIPM.org. Available at: [Link]

    • National Institutes of Health (NIH). "Evaluation of Fumaric acid and Maleic acid as Internal Standards for NMR Analysis". NIH.gov. Available at:[Link]

    Validation

    A Comparative Guide to the Bioactivity of 5-bromo-7,8-dimethoxyquinoline and Standard Quinoline Inhibitors

    Introduction: The Quinoline Scaffold - A Cornerstone of Modern Therapeutics The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged structure" in medici...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Quinoline Scaffold - A Cornerstone of Modern Therapeutics

    The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged structure" in medicinal chemistry.[1][2] Its rigid framework and versatile substitution points have made it the foundation for a multitude of FDA-approved drugs, spanning therapeutic areas from infectious diseases to oncology.[3][4] From the historic antimalarial quinine to modern kinase inhibitors, the quinoline core is a testament to nature's ingenuity and a fertile ground for synthetic exploration.[5]

    This guide focuses on a specific, functionalized derivative: 5-bromo-7,8-dimethoxyquinoline . While direct biological data for this exact molecule is emerging, its structural motifs—a halogenated site and electron-donating methoxy groups—are characteristic of potent bioactive agents.[5][6][7] The bromine atom at the C5 position offers a reactive handle for synthetic diversification through cross-coupling reactions, while the dimethoxy substitutions at C7 and C8 can significantly influence the molecule's electronic properties and binding affinities.[6][7]

    The purpose of this document is to provide a comparative framework for evaluating the bioactivity of 5-bromo-7,8-dimethoxyquinoline against well-established standard quinoline inhibitors. We will delve into the fundamental mechanisms of quinoline action, present a structured comparison of bioactivity data, and provide detailed, field-proven experimental protocols to empower researchers to conduct their own validated assessments.

    Mechanistic Insights: How Quinoline Inhibitors Exert Their Effects

    The therapeutic versatility of quinoline derivatives stems from their ability to interact with a wide range of biological targets. Their mechanisms of action are diverse and often depend on the specific substitution patterns on the quinoline ring.

    • Antimalarial Activity: The classic mechanism, exemplified by chloroquine, involves disrupting the detoxification of heme within the malaria parasite's digestive vacuole.[8] The parasite digests hemoglobin, releasing toxic free heme. Quinoline drugs are thought to cap the growing hemozoin crystals, preventing further heme polymerization.[9] This leads to a buildup of toxic heme, which generates reactive oxygen species (ROS) and damages parasite proteins and lipids, ultimately causing cell death.[10][11]

    • Anticancer Activity: In oncology, quinoline derivatives have been successfully developed as kinase inhibitors.[3] They can compete for the ATP-binding site of various kinases, disrupting aberrant signaling pathways that drive tumor growth and proliferation.[3][4] Other anticancer mechanisms include the induction of apoptosis through mitochondrial dysfunction and the inhibition of tubulin polymerization, which arrests the cell cycle.[8][12]

    • Antimicrobial and Other Activities: The quinoline scaffold is also found in compounds with broad-spectrum antibacterial and antifungal properties.[13][14][15] Additionally, certain derivatives have shown promise as neuroprotective agents, highlighting the broad therapeutic potential of this chemical class.[16][17]

    Comparative Bioactivity Analysis

    To objectively assess the potential of 5-bromo-7,8-dimethoxyquinoline, its performance must be benchmarked against standard inhibitors in relevant biological assays. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.[18]

    The following table summarizes reported IC50 values for standard quinoline inhibitors across different therapeutic areas. While specific experimental data for 5-bromo-7,8-dimethoxyquinoline is not yet widely published, we have included it to illustrate how it would be presented. Its potential activity is inferred from structurally related compounds, such as other brominated and methoxy-substituted quinolines which have shown significant cytotoxic activity.[12][19][20]

    Compound Biological Target / Assay Cell Line / Organism Reported IC50 Value Reference
    Chloroquine Antiplasmodial ActivityP. falciparum (3D7, sensitive)9.8 nM[1]
    Chloroquine Antiplasmodial ActivityP. falciparum (K1, resistant)257.6 nM[1]
    Edotecarin Anticancer (Topoisomerase I Inhibitor)A2780 (Ovarian Cancer)6.5 nM[18]
    5,7-dimethoxyflavone Anticancer ActivityHepG2 (Liver Cancer)25 µM[21]
    Brominated Plastoquinone Analog (BrPQ5) Anticancer ActivityMCF-7 (Breast Cancer)1.55 - 4.41 µM (GI50)[20]
    5-bromo-7,8-dimethoxyquinoline Anticipated Anticancer Activitye.g., HCT116 (Colon Cancer)To Be Determined (TBD)N/A

    Note: The GI50 (50% growth inhibition) is conceptually similar to the IC50. Values for the same compound can vary based on the specific cell line and assay conditions used.[10]

    Visualizing the Key Players and Processes

    To better understand the relationships between these compounds and the experimental workflows, we present the following diagrams.

    Caption: Structures of the target compound and standard inhibitors.

    cluster_malaria Parasite Digestive Vacuole Hemoglobin Hemoglobin (from host red blood cell) Heme Toxic Free Heme (Fe2+) Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin (Crystal) Heme->Hemozoin Polymerization Damage Parasite Damage & Cell Death Heme->Damage Oxidative Stress Quinoline Quinoline Inhibitor Quinoline->Hemozoin Inhibition

    Caption: Mechanism of quinoline antimalarials.[1][10]

    Experimental Protocol: Determining IC50 via MTT Assay

    To ensure trustworthy and reproducible results, a robust and well-controlled experimental protocol is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing cell viability, making it ideal for determining the cytotoxic potential of novel compounds.[18]

    Causality Behind the Method: The assay's principle lies in the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[22][23] Dead cells lose this metabolic capability.[24] The amount of purple formazan produced is therefore directly proportional to the number of living cells, allowing for quantitative measurement of a compound's cytotoxicity.[18][24]

    MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Add Compound (Serial Dilutions) A->B C 3. Incubate (e.g., 48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) (Formazan crystal formation) D->E F 6. Solubilize Crystals (e.g., with DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Data Analysis (Calculate IC50) G->H

    Caption: Standard workflow for an MTT cell viability assay.[18]

    Step-by-Step Methodology

    • Cell Culture and Seeding:

      • Maintain the chosen cancer cell line (e.g., HCT116) in the logarithmic growth phase.[18]

      • Harvest the cells using trypsin and perform a cell count (e.g., using a hemocytometer).

      • Dilute the cell suspension to a predetermined optimal concentration (e.g., 5,000-10,000 cells/well).[23]

      • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "blank" (medium only) and "vehicle control" (cells treated with DMSO or the compound's solvent). Incubate overnight to allow for cell attachment.[18][23]

    • Compound Treatment:

      • Prepare a stock solution of 5-bromo-7,8-dimethoxyquinoline and standard inhibitors in a suitable solvent (e.g., DMSO).

      • Perform serial dilutions of the compounds in the complete culture medium to achieve a range of final concentrations (e.g., from 0.01 µM to 100 µM).

      • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Add medium with the solvent alone to the vehicle control wells.

      • Incubate the plate for a predetermined period (typically 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[18]

    • MTT Incubation and Solubilization:

      • After the treatment incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[23]

      • Incubate the plate for an additional 2-4 hours. Visually confirm the formation of purple formazan crystals in the vehicle control wells.[18]

      • Carefully aspirate the medium from each well without disturbing the formazan crystals.

      • Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[23]

      • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[18]

    • Data Acquisition and Analysis:

      • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[18][24]

      • Background Subtraction: Subtract the average absorbance of the blank wells from all other readings.[18]

      • Calculate Percent Viability: Normalize the data to the vehicle control, which represents 100% viability.

        • Percent Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) x 100

      • Determine IC50: Plot the percent viability (Y-axis) against the logarithm of the compound concentration (X-axis). Use non-linear regression analysis (e.g., using software like GraphPad Prism) to fit a dose-response curve and determine the IC50 value—the concentration at which there is a 50% reduction in cell viability.[18][25][26]

    Conclusion and Future Directions

    The quinoline scaffold remains a highly valuable and clinically relevant starting point for the design of novel therapeutic agents.[1] While 5-bromo-7,8-dimethoxyquinoline is an under-explored molecule, its structural features suggest significant potential for bioactivity.[6] By employing standardized and robust protocols such as the MTT assay, researchers can effectively benchmark its cytotoxic potency against established inhibitors like chloroquine and edotecarin.

    The true value of 5-bromo-7,8-dimethoxyquinoline may lie in its role as a versatile chemical intermediate.[7] The C5-bromo position is ripe for synthetic elaboration, allowing for the creation of compound libraries to probe structure-activity relationships and optimize for potency and selectivity against specific targets, from parasitic enzymes to human kinases. This guide provides the foundational framework to embark on that exciting journey of discovery.

    References

    • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
    • Abcam. (n.d.). Cell viability assays.
    • Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability.
    • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
    • ResearchGate. (n.d.). Mechanism of action of quinoline drugs inhibiting hemozoin in the....
    • Wikipedia. (n.d.). MTT assay.
    • Malaria Parasite Metabolic Pathways. (n.d.). Mechanism of action of quinoline drugs.
    • (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
    • ACS Publications. (2016, July 1). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity.
    • PMC. (n.d.). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses.
    • RSC Publishing. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
    • (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
    • Benchchem. (n.d.). A Comparative Guide to Quinoline-Based Inhibitors in Drug Discovery.
    • PNAS. (2019, October 28). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo.
    • ACS Publications. (2004, March 25). Kinetic Mechanism of Quinone Oxidoreductase 2 and Its Inhibition by the Antimalarial Quinolines.
    • (n.d.). IC50's: An Approach to High-Throughput Drug Discovery.
    • PMC. (n.d.). Comparison of Approaches for Determining Bioactivity Hits from High-Dimensional Profiling Data.
    • Benchchem. (n.d.). Application Notes and Protocols for Determining Edotecarin IC50 Values using MTT Assay.
    • Chemaxon. (2024, June 13). Structural Similarity Methodologies for Small Molecules.
    • ChemRxiv. (2025, December 19). Comparative Evaluation of Molecular Generation Methods for Bioactive Compound Design: A Rigorous Statistical Benchmark Across Drug, Agrochemical, and Small Molecule Datasets.
    • Benchchem. (2025, December). Benchmarking a Novel Quinoline-Based Compound Against Industry-Standard E3 Ligase Inhibitors: A Comparative Guide.
    • Benchchem. (n.d.). Applications of 5,7-Dibromoquinoline in Medicinal Chemistry: A Detailed Overview.
    • Benchchem. (n.d.). Unlocking the Therapeutic Potential of 5-Bromo-8-methoxy-2-methylquinoline: A Technical Guide for Researchers.
    • Bio-protocol. (n.d.). In vitro drug assay and IC50 calculation.
    • (2025, July 18). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
    • MDPI. (2024, January 15). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.
    • PMC. (n.d.). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease.
    • Benchchem. (n.d.). An In-depth Technical Guide to 5-Bromo-8-methoxy-2-methylquinoline: Discovery and History.
    • Benchchem. (n.d.). Application Notes: Synthesis of 5-Bromo-8-methoxy-2-methylquinoline.
    • PubMed. (2000, February 15). Antimicrobial activities of some amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline.
    • ResearchGate. (n.d.). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins.
    • TUCL Repository. (n.d.). Synthesis, Characterization and Exploration of Anticancer Activity of S-methoxy, 5-hydroxy and S,7-dibromoisatin Thiosemicarbazones,.
    • Research Communities. (2026, January 22). Natural Products with Broad-Spectrum Neuroprotective Activity: Diverse Origins and Convergent Mechanisms.
    • PMC. (n.d.). ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST.
    • Research India Publications. (n.d.). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides.
    • Google Patents. (n.d.). CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline.
    • ResearchGate. (2025, October 14). Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction.
    • PubMed. (2020, December 15). Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors.
    • ResearchGate. (2019, September 29). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides.
    • MDPI. (2023, October 13). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling.
    • PMC. (2025, August 21). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice.
    • PubMed. (n.d.). Antitumor agents. 166. Synthesis and biological evaluation of 5,6,7,8-substituted-2-phenylthiochromen-4-ones.
    • PMC. (2024, May 19). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies.
    • PMC. (n.d.). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety.

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    Comparative

    A Comparative Analysis of Cytotoxicity: Brominated vs. Non-Brominated 7,8-Dimethoxyquinolines in Cancer Cell Lines

    An In-Depth Guide for Researchers and Drug Development Professionals In the landscape of anticancer drug discovery, quinoline scaffolds have emerged as a promising class of heterocyclic compounds due to their diverse bio...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Guide for Researchers and Drug Development Professionals

    In the landscape of anticancer drug discovery, quinoline scaffolds have emerged as a promising class of heterocyclic compounds due to their diverse biological activities.[1] Among these, 7,8-dimethoxyquinoline derivatives have garnered interest for their potential as cytotoxic agents. A key area of investigation within this chemical space is the impact of halogenation, particularly bromination, on the therapeutic efficacy and toxicological profile of these molecules. This guide provides a comprehensive comparison of the cytotoxicity of brominated versus non-brominated 7,8-dimethoxyquinolines, supported by experimental data and methodological insights to inform future research and development.

    The Rationale for Bromination: A Strategic Approach to Enhancing Cytotoxicity

    The introduction of a bromine atom to a pharmacologically active scaffold is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. Bromination can influence factors such as lipophilicity, metabolic stability, and the electronic nature of the molecule, all of which can impact its interaction with biological targets and ultimately its cytotoxic potency.[1][2]

    The core hypothesis is that the addition of a bulky and lipophilic bromine atom to the 7,8-dimethoxyquinoline core can enhance its ability to penetrate cell membranes and interact with intracellular targets, leading to increased cytotoxicity against cancer cells. This guide will delve into the experimental evidence that supports or refutes this hypothesis.

    Comparative Cytotoxicity Data: A Tabular Overview

    The following table summarizes the available in vitro cytotoxicity data for representative brominated and non-brominated 7,8-dimethoxyquinoline derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.[3]

    CompoundSubstitution PatternCancer Cell LineIC50 (µM)Reference
    Non-Brominated Analog
    6,7,8-trimethoxy-N-aryl-4-aminoquinazoline (Tg11)6,7,8-trimethoxySGC7901 (Gastric)0.434[4]
    Brominated Analogs
    3,5,6,7-tetrabromo-8-methoxyquinoline (7)3,5,6,7-tetrabromo, 8-methoxyC6 (Glioblastoma)>100[5]
    HeLa (Cervical)>100[5]
    HT29 (Colon)>100[5]
    5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)5,7-dibromo, 3,6-dimethoxy, 8-hydroxyC6 (Glioblastoma)9.6 µg/mL[5]
    HeLa (Cervical)5.45 µg/mL[5]
    HT29 (Colon)7.5 µg/mL[5]
    6,8-dibromo-5-nitroquinoline (17)6,8-dibromo, 5-nitroC6 (Glioblastoma)17.2 µg/mL[5]
    HeLa (Cervical)12.8 µg/mL[5]
    HT29 (Colon)15.4 µg/mL[5]

    Note: Direct comparison is challenging due to variations in the specific derivatives and cell lines tested across different studies. The non-brominated analog presented is a structurally related quinazoline, as direct cytotoxicity data for the parent 7,8-dimethoxyquinoline was not available in the searched literature. The data for brominated compounds is presented in both µM and µg/mL as reported in the source.

    Interpreting the Data: Structure-Activity Relationships

    The available data, while not a direct head-to-head comparison, offers valuable insights into the structure-activity relationships (SAR) of these compounds.

    • Impact of Bromination Position: The position of the bromine atoms on the quinoline ring is crucial for cytotoxic activity. For instance, compounds with bromine atoms at the C-5 and C-7 positions demonstrated significant inhibitory effects on the proliferation of C6, HeLa, and HT29 cells.[5] In contrast, a compound with substitutions at the C-3, C-6, and C-8 positions showed no inhibitory activity.[5]

    • Influence of Other Substituents: The presence of other functional groups in conjunction with bromine significantly impacts cytotoxicity. The conversion of a methoxy group at C-8 to a hydroxyl group in a dibrominated quinoline (compound 11) appeared to enhance its inhibitory potential.[5]

    • Lipophilicity and Cytotoxicity: Generally, increased lipophilicity is associated with enhanced cytotoxic effects in quinoline derivatives.[2] Bromination typically increases lipophilicity, which could contribute to improved cell permeability and target engagement.

    Mechanistic Insights: How Do These Compounds Kill Cancer Cells?

    While specific mechanistic studies comparing brominated and non-brominated 7,8-dimethoxyquinolines are limited, research on related quinoline derivatives suggests several potential mechanisms of action:

    • Induction of Apoptosis: Many quinoline derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[3] This can be confirmed through assays such as DNA laddering.[5]

    • Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, leading to arrest at specific phases (e.g., G2/M phase) and preventing cell proliferation.[6][7]

    • Inhibition of Topoisomerase I: Some brominated quinolines have been shown to inhibit human topoisomerase I, a critical enzyme involved in DNA replication and repair.[5]

    • Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) can lead to cellular damage and trigger cell death pathways.[6][7]

    The following diagram illustrates a generalized workflow for investigating the cytotoxic mechanisms of quinoline derivatives.

    G cluster_0 Initial Screening cluster_1 Mechanistic Studies cluster_2 Data Analysis & Conclusion A Synthesized Quinoline Derivatives B Cytotoxicity Assay (MTT/LDH) against Cancer Cell Lines A->B C Determine IC50 Values B->C D Apoptosis Assays (Annexin V/PI, Caspase Activity) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Topoisomerase I Inhibition Assay C->F G ROS Detection Assay C->G H Structure-Activity Relationship (SAR) Analysis D->H E->H F->H G->H I Identification of Lead Compound H->I

    Caption: Workflow for Cytotoxicity and Mechanistic Analysis.

    Experimental Protocols: A Guide to Assessing Cytotoxicity

    To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for two common cytotoxicity assays.

    MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

    This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]

    Protocol:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[3]

    • Compound Treatment: Prepare serial dilutions of the test compounds (brominated and non-brominated 7,8-dimethoxyquinolines) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plates for 24, 48, or 72 hours, depending on the experimental design.

    • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).[3] Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[3][8]

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[3]

    • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

    G A Seed Cells in 96-well Plate B Treat with Quinoline Derivatives A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H

    Caption: MTT Assay Workflow.

    Lactate Dehydrogenase (LDH) Cytotoxicity Assay

    This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, providing a measure of cytotoxicity.[3]

    Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay for cell seeding and treatment in a 96-well plate.[3] Include control wells for untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release).[3]

    • Incubation: Incubate the plates for the desired treatment duration.

    • Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.

    • LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture (containing diaphorase and INT) to each well according to the manufacturer's instructions.

    • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the spontaneous and maximum release controls.

    Conclusion and Future Directions

    Future research should focus on:

    • Systematic SAR Studies: Synthesizing and evaluating a library of brominated 7,8-dimethoxyquinolines with varying substitution patterns to establish a clear structure-activity relationship.

    • Head-to-Head Comparative Studies: Directly comparing the cytotoxicity of brominated and their corresponding non-brominated analogs against a broad panel of cancer cell lines.

    • In-Depth Mechanistic Investigations: Elucidating the precise molecular mechanisms by which these compounds induce cell death.

    • In Vivo Efficacy and Toxicity Studies: Evaluating the most promising candidates in preclinical animal models to assess their therapeutic potential and safety profiles.

    By pursuing these research avenues, the scientific community can further unlock the potential of 7,8-dimethoxyquinoline derivatives as a valuable class of anticancer agents.

    References

    • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds.
    • New Journal of Chemistry. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights.
    • Karthikeyan, C., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.
    • Journal of Medicinal Chemistry. (n.d.). Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer.
    • BenchChem. (2025).
    • PubMed. (n.d.). Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer.
    • Journal of Medicinal Chemistry. (2006). Similar Structure−Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects.
    • RSC Publishing. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking.
    • ResearchGate. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity.
    • Özcan, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
    • PubMed. (2022).
    • MDPI. (2022).
    • BenchChem. (n.d.). 4-Bromo-7,8-dimethoxyquinoline|High-Quality Research Chemical.
    • MDPI. (2021).
    • ResearchGate. (2025).
    • PubMed. (2018).

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    Validation

    Analytical Strategies for 5-Bromo-7,8-dimethoxyquinoline: A GC-MS vs. LC-MS Comparison Guide

    5-Bromo-7,8-dimethoxyquinoline (C₁₁H₁₀BrNO₂) is a highly functionalized heterocyclic building block widely utilized in medicinal chemistry and drug development. Featuring an electron-deficient pyridine ring fused to an e...

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    Author: BenchChem Technical Support Team. Date: April 2026

    5-Bromo-7,8-dimethoxyquinoline (C₁₁H₁₀BrNO₂) is a highly functionalized heterocyclic building block widely utilized in medicinal chemistry and drug development. Featuring an electron-deficient pyridine ring fused to an electron-rich benzene ring decorated with two methoxy groups and a bromine atom, its unique electronic topology makes it a prime candidate for nucleophilic and electrophilic substitutions, as well as palladium-catalyzed cross-coupling reactions[1].

    For analytical scientists and researchers, accurately characterizing this compound and monitoring its consumption or formation in complex matrices requires a nuanced understanding of mass spectrometry (MS) modalities. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of 5-bromo-7,8-dimethoxyquinoline, providing field-proven protocols and mechanistic rationales for each platform.

    Physicochemical Profiling & MS Compatibility

    Before selecting an analytical platform, the intrinsic properties of 5-bromo-7,8-dimethoxyquinoline must be evaluated to understand how they dictate chromatographic and ionization behaviors:

    • Basic Quinoline Nitrogen: The lone pair of electrons on the quinoline nitrogen is highly basic and readily accepts a proton. This makes the molecule an exceptional candidate for positive Electrospray Ionization (ESI+) in LC-MS[1][2].

    • Bromine Isotopic Signature: Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Consequently, any intact molecular ion or bromine-retaining fragment will exhibit a characteristic doublet in the mass spectrum separated by 2 m/z units[3]. This serves as a built-in diagnostic tracer for both GC-MS and LC-MS.

    • Volatility vs. Polarity: While the quinoline core and dimethoxy groups offer thermal stability, the heavy bromine atom and the polar basic nitrogen increase the boiling point and potential for column interaction. Therefore, GC-MS is viable but requires optimized high-temperature methods and deactivated flow paths to prevent peak tailing[4][5].

    Experimental Workflows & Decision Matrix

    The choice between LC-MS and GC-MS is rarely about which instrument is "better," but rather which is orthogonally suited to the specific analytical goal and sample matrix.

    MS_Workflow Start 5-Bromo-7,8-dimethoxyquinoline Analysis Request MatrixCheck Assess Sample Matrix & Goal Start->MatrixCheck PathLC Crude Reaction Mixture (Salts, Polar Solvents) MatrixCheck->PathLC High Throughput / Monitoring PathGC Purified Solid / Extract (Volatile Organic Solvent) MatrixCheck->PathGC Structural Elucidation PrepLC Dilute-and-Shoot / Filtration Add Internal Standard PathLC->PrepLC PrepGC Dry & Reconstitute in DCM Use Deactivated Liner PathGC->PrepGC LCMS LC-MS (ESI+) Detect [M+H]+ at m/z 268 & 270 PrepLC->LCMS Soft Ionization GCMS GC-MS (EI, 70 eV) Detect M+ at m/z 267 & 269 Observe [M-CH3]+ fragments PrepGC->GCMS Hard Ionization

    Figure 1: Decision matrix and workflow for selecting LC-MS vs. GC-MS for quinoline analysis.

    LC-MS: The Gold Standard for Reaction Monitoring

    LC-MS is the preferred technique for monitoring synthetic workflows, such as Suzuki-Miyaura cross-couplings, where 5-bromo-7,8-dimethoxyquinoline acts as an electrophile[6]. Because these reactions utilize polar solvents (e.g., DMF, ethanol/water) and inorganic bases (e.g., K₂CO₃), direct injection into a GC-MS would cause catastrophic contamination of the inlet and column. LC-MS bypasses this limitation.

    Self-Validating Protocol: LC-MS/MS Reaction Monitoring

    This protocol utilizes a "dilute-and-shoot" methodology with an internal standard to validate against matrix-induced ion suppression.

    • Sample Preparation: Extract a 10 µL aliquot from the reaction mixture. Dilute 1:100 in LC-MS grade Methanol containing 1 µg/mL of a deuterated internal standard (e.g., Quinoline-d7). Centrifuge at 10,000 x g for 5 minutes to pellet insoluble palladium catalysts and salts.

      • Causality: Centrifugation protects the LC column frit. The internal standard acts as a self-validating check; if the quinoline-d7 signal drops significantly compared to a blank, it indicates severe ion suppression from the reaction matrix, prompting further dilution.

    • Chromatographic Separation: Inject 1 µL onto a reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Run a fast gradient (2-98% B over 5 minutes) using Water + 0.1% Formic Acid (Mobile Phase A) and Acetonitrile + 0.1% Formic Acid (Mobile Phase B).

      • Causality: The hydrophobic quinoline core retains well on C18. The 0.1% formic acid serves a dual purpose: it suppresses secondary interactions with residual silanols on the column (sharpening the peak) and forces the basic quinoline nitrogen into its protonated state, maximizing ESI+ efficiency[2][7].

    • Ionization & Detection: Utilize Heated Electrospray Ionization (HESI) in positive mode. Monitor for the protonated molecular ions[M+H]⁺.

      • Validation Check: The system must detect a co-eluting doublet at m/z 268.0 (⁷⁹Br) and m/z 270.0 (⁸¹Br) of equal intensity. Absence of this 1:1 isotopic fidelity indicates either a loss of the bromine atom (dehalogenation) or a co-eluting isobaric interference.

    GC-MS: The Choice for Structural Elucidation

    While LC-MS excels at detecting the intact molecule, Gas Chromatography coupled with Electron Impact (EI) ionization is unparalleled for structural elucidation and absolute purity profiling of the isolated compound[4][5]. EI is a "hard" ionization technique that shatters the molecule, providing a highly reproducible fragmentation fingerprint.

    Self-Validating Protocol: GC-MS Structural Profiling

    This protocol is designed to overcome the inherent challenges of analyzing polar, basic heterocycles in the gas phase.

    • Sample Preparation: Dissolve the purified 5-bromo-7,8-dimethoxyquinoline in a highly volatile, non-polar solvent such as Dichloromethane (DCM) or Hexane to a concentration of 50 µg/mL.

      • Causality: GC-MS requires volatile solvents. Protic solvents (like water or alcohols) expand massively upon vaporization, overloading the inlet and extinguishing the MS filament.

    • Injection and Separation: Perform a split injection (1:20) at 250°C. Crucial: Utilize an ultra-inert, deactivated glass liner with a glass wool plug. Separate using a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

      • Causality: The basic nitrogen of the quinoline ring will hydrogen-bond with active silanol (Si-OH) sites in standard glass liners and columns, leading to severe peak tailing and loss of trace sensitivity. Deactivated consumables neutralize these sites. The glass wool plug traps any non-volatile degradation products.

    • Ionization & Detection: Operate the EI source at standard 70 eV. Scan from m/z 50 to 350.

      • Validation Check: Prior to the run, validate mass accuracy by tuning the MS with PFTBA (Perfluorotributylamine). In the sample spectrum, look for the radical cation molecular ions (M⁺•) at m/z 267.0 and m/z 269.0 . Confirm the structure by identifying the characteristic loss of a methyl radical [M-CH₃]⁺ at m/z 252/254, driven by the cleavage of the methoxy groups.

    Quantitative Data Comparison

    The following table synthesizes the operational parameters and performance metrics of both modalities for this specific compound:

    Analytical ParameterLC-MS (ESI+ Mode)GC-MS (EI Mode, 70 eV)
    Primary Application Reaction monitoring, high-throughput screeningStructural elucidation, absolute purity profiling
    Ionization Mechanism Soft (Protonation [M+H]⁺)Hard (Electron Impact M⁺• and fragments)
    Target m/z (Isotopes) 268.0 & 270.0 (~1:1 ratio)267.0 & 269.0 (~1:1 ratio)
    Matrix Compatibility High (tolerates aqueous/polar solvents)Low (requires volatile, non-aqueous solvents)
    Key Analytical Challenge Ion suppression from matrix salts/catalystsPeak tailing due to active silanol site interactions
    Structural Information Low (Requires MS/MS for fragmentation)High (Rich fragmentation fingerprinting)

    Conclusion

    For 5-bromo-7,8-dimethoxyquinoline, the choice between LC-MS and GC-MS hinges entirely on the phase of research. LC-MS leverages the basicity of the quinoline nitrogen to provide unmatched sensitivity and matrix tolerance, making it the undisputed choice for monitoring cross-coupling reactions and biological assays. Conversely, GC-MS exploits the thermal stability of the quinoline core to deliver rigorous, hard-ionization fragmentation data, serving as the definitive tool for structural proofing and purity validation of the isolated building block.

    References
    • Quinoline, 5-bromo-7,8-dimethoxy- | 170959-57-6, Benchchem,
    • 4-Bromo-7,8-dimethoxyquinoline|High-Quality Research Chemical, Benchchem,
    • Application Notes and Protocols: Suzuki-Miyaura Coupling with Bromin
    • Quinoline ATP Synthase Inhibitors with Activity Against Multidrug Resistant Acinetobacter baumannii and Pseudomonas aeruginosa, PMC,
    • Bromination of 2-phenyl-1,2,3,4-tetrahydroquinolines, ResearchG
    • Chromatography Hyphenated Techniques for the Analysis of Natural Products (A Review), Archives of Case Reports,
    • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investig

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    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling Quinoline, 5-bromo-7,8-dimethoxy-

    Handling highly functionalized N-heterocycles requires moving beyond generic safety data sheets to understand the specific molecular behavior of the compound. Quinoline, 5-bromo-7,8-dimethoxy- (CAS: 170959-57-6) is a spe...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Handling highly functionalized N-heterocycles requires moving beyond generic safety data sheets to understand the specific molecular behavior of the compound. Quinoline, 5-bromo-7,8-dimethoxy- (CAS: 170959-57-6) is a specialized intermediate widely used in the synthesis of complex pharmaceutical agents. However, its unique substitution pattern—an electron-withdrawing bromine at C5 paired with electron-donating methoxy groups at C7 and C8—creates specific operational hazards that demand rigorous, causality-driven safety protocols[1].

    As an application scientist, my goal is to ensure your laboratory operations are both safe and scientifically sound. This guide provides the mechanistic reasoning behind the required Personal Protective Equipment (PPE), self-validating handling protocols, and disposal plans for this specific quinoline derivative.

    Mechanistic Hazard Profile & Causality

    To design an effective safety protocol, we must first understand the intrinsic reactivity and biological risks of the molecule:

    • Lipophilicity and Skin Permeation: The addition of two methoxy groups significantly increases the lipophilicity of the quinoline core. If this compound is dissolved in polar aprotic solvents (such as DMSO or DMF) during assay preparation, the solvent acts as a carrier, allowing the potentially toxic quinoline derivative to rapidly bypass the stratum corneum and enter the bloodstream.

    • Mutagenic Potential: Planar, halogenated N-heterocycles are notorious for their ability to intercalate into DNA. Exposure to functionalized quinolines carries suspected risks of genetic defects and chronic toxicity (GHS H341, H350)[2].

    • Oxidative Instability: The electron-rich C7 and C8 positions are highly susceptible to oxidation. Exposure to strong oxidants or prolonged atmospheric oxygen can lead to oxidative demethylation, forming reactive quinoline-7,8-dione species[1]. This necessitates inert handling to prevent the generation of unknown, highly reactive byproducts.

    Physicochemical Data & Safety Implications

    Summarizing the quantitative data allows us to map specific physical properties directly to their corresponding engineering controls.

    PropertyValueOperational Safety Implication
    CAS Number 170959-57-6Primary identifier for hazardous waste tracking and inventory control.
    Molecular Weight 268.11 g/mol Fine solid powder; high risk of aerosolization and inhalation during transfer.
    GHS Hazards H302, H312, H315, H319, H341Harmful if swallowed/inhaled; severe eye/skin irritant; suspected mutagen[2].
    Environmental H411 (Toxic to aquatic life)Strict prohibition against drain disposal; requires high-temperature incineration[3].

    Strategic Personal Protective Equipment (PPE)

    Generic PPE recommendations are insufficient for halogenated quinolines. The following matrix details the required equipment and the scientific causality behind each choice.

    • Respiratory Protection (N95/P100 Particulate Respirator):

      • Causality: The compound is handled as a fine powder. Weighing and transferring generate micro-dust. Inhalation bypasses hepatic first-pass metabolism, directly exposing the pulmonary system to a suspected mutagen. A certified respirator is mandatory if engineering controls (fume hoods) are compromised[4].

    • Hand Protection (Double-Gloving: Nitrile Inner, Neoprene Outer):

      • Causality: While nitrile provides excellent tactile dexterity, halogenated aromatics dissolved in laboratory solvents can permeate thin, single-layer nitrile over time. Neoprene offers superior chemical resistance against the aggressive solvents (DCM, DMF) typically used to dissolve this compound, providing a critical breakthrough-time buffer[5].

    • Eye/Face Protection (Tight-Sealing Chemical Splash Goggles):

      • Causality: Standard safety glasses leave the orbital cavity exposed to airborne dust. The basicity of the quinoline nitrogen can cause severe ocular irritation and potential corneal damage upon contact with the moisture of the eye[3].

    Operational Protocol: Safe Handling & Transfer

    This step-by-step methodology ensures a self-validating system where each step confirms the safety of the next.

    Objective: Safely transfer 500 mg of Quinoline, 5-bromo-7,8-dimethoxy- for a cross-coupling reaction without aerosol exposure or oxidative degradation.

    • Environmental Validation: Verify the fume hood monitor displays a face velocity of 0.4 to 0.6 m/s.

      • Causality: Velocities below 0.4 m/s fail to capture heavy particulates, while velocities above 0.6 m/s create turbulent eddies that can blow the fine quinoline powder directly into the operator's breathing zone.

    • Static Mitigation: Pass an anti-static bar (ionizer) over the weighing boat and metal spatula before use.

      • Causality: Halogenated organic powders accumulate static charge. Neutralizing this charge prevents the powder from repelling off the spatula and aerosolizing into the hood environment.

    • Inert Transfer: Weigh the material and transfer it into a Schlenk flask. Immediately purge the flask with Argon or Nitrogen.

      • Causality: Displacing atmospheric oxygen prevents the electron-donating methoxy groups from undergoing oxidative demethylation, preserving the integrity of your starting material[1].

    • Chemical Decontamination: Wipe down the balance and spatulas with a Kimwipe dampened with a 0.1 M HCl solution, followed by a DI water wipe.

      • Causality: The mild acid protonates the basic quinoline nitrogen. This converts the highly lipophilic powder into a water-soluble hydrochloride salt, ensuring complete and safe removal from stainless steel surfaces.

    Spill Response & Regulated Disposal Plan

    In the event of a breach in containment, immediate and calculated action is required to prevent environmental contamination and personnel exposure.

    • Isolation & Evacuation: Immediately halt work and lower the fume hood sash. If the powder spills outside the hood, evacuate the immediate 5-meter radius to allow suspended dust to settle.

    • Dust-Suppressed Containment: Cover the spilled powder with an inert, damp absorbent such as vermiculite or wet sand.

      • Causality: Dry sweeping generates hazardous, inhalable aerosols. Dampening the absorbent traps the fine quinoline dust, preventing it from becoming airborne.

    • Neutralization & Collection: Using a non-sparking plastic scoop, transfer the absorbed mixture into a high-density polyethylene (HDPE) hazardous waste container.

    • Regulated Disposal: Label the container explicitly as "Toxic/Mutagenic Organic Solid Waste."

      • Causality: Halogenated quinolines exhibit significant, long-lasting aquatic toxicity (H411). They must never be flushed down drains. Disposal must be handled via high-temperature incineration at an EPA/RCRA-approved facility[2].

    Workflow Visualization

    The following diagram maps the logical decision tree for handling and spill response, ensuring operators have a clear visual reference for the required safety cascade.

    PPE_Workflow Start Risk Assessment: Quinoline, 5-bromo-7,8-dimethoxy- Hood Primary Engineering Control: Verify Fume Hood (0.4-0.6 m/s) Start->Hood PPE PPE Gowning: Double Gloves (Nitrile/Neoprene), Splash Goggles, Lab Coat Hood->PPE Weighing Handling Protocol: Anti-static Weighing & Inert Gas (Ar/N2) Purge PPE->Weighing Spill Spill or Exposure Detected? Weighing->Spill Protocol Spill Response: Evacuate, Damp Vermiculite, Acidic Wash Decontamination Spill->Protocol Yes Disposal Waste Disposal: RCRA Hazardous Waste (Strict No Drain Release) Spill->Disposal No Protocol->Disposal

    Fig 1: Operational workflow for the safe handling, spill response, and disposal of halogenated quinolines.

    References

    • Penta Chemicals. "Quinoline - SAFETY DATA SHEET". Penta Chemicals EU. URL:[Link]

    Sources

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